1-Bromo-2-chloro-2-methylpropane
Description
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Properties
CAS No. |
10601-61-3 |
|---|---|
Molecular Formula |
C4H8BrCl |
Molecular Weight |
171.46 g/mol |
IUPAC Name |
1-bromo-2-chloro-2-methylpropane |
InChI |
InChI=1S/C4H8BrCl/c1-4(2,6)3-5/h3H2,1-2H3 |
InChI Key |
IIVVWOUHWDRSBE-UHFFFAOYSA-N |
SMILES |
CC(C)(CBr)Cl |
Canonical SMILES |
CC(C)(CBr)Cl |
Other CAS No. |
10601-61-3 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 1-Bromo-2-chloro-2-methylpropane from Isobutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 1-bromo-2-chloro-2-methylpropane, commencing from the readily available starting material, isobutane (B21531). The synthesis involves a two-step free-radical halogenation strategy, leveraging the differential selectivity of chlorination and bromination reactions. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow and reaction mechanisms to aid in practical application and further research.
Synthetic Strategy Overview
The synthesis of this compound from isobutane is proposed to proceed via a two-step sequential free-radical halogenation. The initial step involves the selective monochlorination of isobutane to yield 2-chloro-2-methylpropane (B56623) (tert-butyl chloride). The subsequent step is the photobromination of the intermediate, targeting one of the primary methyl groups to afford the final product.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Free-Radical Chlorination of Isobutane to 2-Chloro-2-methylpropane
This procedure is adapted from the principles of free-radical halogenation of alkanes. The reaction is initiated by the homolytic cleavage of chlorine gas using ultraviolet (UV) light. While chlorination is less selective than bromination, the tertiary hydrogen in isobutane is preferentially abstracted, leading to the formation of the more stable tertiary radical.
Materials and Equipment:
-
Gas-tight reaction vessel equipped with a gas inlet, a condenser, a mechanical stirrer, and a UV lamp (e.g., mercury vapor lamp).
-
Isobutane gas
-
Chlorine gas
-
Inert gas (e.g., nitrogen or argon)
-
Gas flow meters
-
Cold trap (-78 °C, dry ice/acetone)
-
Washing and drying apparatus (e.g., separatory funnel, drying tube with anhydrous calcium chloride)
-
Distillation apparatus
Procedure:
-
Assemble the reaction apparatus and ensure it is free of leaks. Purge the system with an inert gas.
-
Cool the condenser to a low temperature (e.g., -10 °C) to minimize the loss of volatile components.
-
Introduce a controlled flow of isobutane gas into the reaction vessel.
-
Once a steady flow of isobutane is established, introduce a controlled flow of chlorine gas. The molar ratio of isobutane to chlorine should be kept high (e.g., >5:1) to favor monosubstitution and minimize the formation of dichlorinated byproducts.
-
Initiate the reaction by turning on the UV lamp.
-
Monitor the reaction progress by analyzing the composition of the exiting gas stream using gas chromatography (GC).
-
The exiting gas stream should be passed through a cold trap to condense the chlorinated products and unreacted isobutane. The remaining acidic gases (HCl) can be neutralized by passing through a basic solution (e.g., NaOH).
-
After the desired conversion is achieved, stop the flow of chlorine and isobutane, and turn off the UV lamp.
-
Allow the condensed liquid in the cold trap to warm to room temperature.
-
Wash the crude product with a dilute solution of sodium bicarbonate to remove any dissolved HCl, followed by a wash with water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Purify the 2-chloro-2-methylpropane by fractional distillation.
Step 2: Free-Radical Bromination of 2-Chloro-2-methylpropane
This step involves the photobromination of the intermediate, 2-chloro-2-methylpropane. Due to the high selectivity of bromine radicals, abstraction of a primary hydrogen is feasible, although it requires initiation with UV light. This protocol is based on procedures for the photobromination of alkanes with primary hydrogens, such as neopentane.[1]
Materials and Equipment:
-
Photochemical reaction vessel made of borosilicate glass, equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a port for a UV lamp.
-
2-Chloro-2-methylpropane
-
Bromine
-
Inert solvent (e.g., carbon tetrachloride, CCl4 - use with extreme caution due to toxicity, or a safer alternative like dichloromethane)
-
UV lamp (e.g., mercury vapor lamp)
-
Washing and drying apparatus
-
Distillation apparatus
Procedure:
-
Set up the photochemical reaction apparatus.
-
Charge the reaction vessel with 2-chloro-2-methylpropane and the inert solvent.
-
Initiate stirring and begin gentle reflux of the solvent using a heating mantle.
-
Position the UV lamp to irradiate the reaction mixture.
-
From the dropping funnel, add a solution of bromine in the same inert solvent dropwise to the refluxing mixture. The rate of addition should be controlled to maintain a pale orange color in the reaction mixture, indicating a low steady-state concentration of bromine.
-
The progress of the reaction can be monitored by the disappearance of the bromine color and by GC analysis of aliquots.
-
Continue the reaction until the starting material is consumed.
-
Once the reaction is complete, turn off the UV lamp and heating.
-
Allow the mixture to cool to room temperature.
-
Wash the reaction mixture with a solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by a wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by distillation.
-
Purify the this compound by fractional distillation under reduced pressure to prevent decomposition.
Quantitative Data
The following tables summarize the expected reaction conditions and physical properties of the key compounds involved in this synthesis. Please note that the yields are estimates based on similar reactions and may require optimization.
Table 1: Reaction Conditions
| Parameter | Step 1: Chlorination | Step 2: Bromination |
| Reactants | Isobutane, Chlorine | 2-Chloro-2-methylpropane, Bromine |
| Initiation | UV light | UV light |
| Temperature | Ambient to slightly elevated | Reflux temperature of solvent |
| Pressure | Atmospheric | Atmospheric |
| Solvent | Gas phase or inert solvent | Carbon tetrachloride or Dichloromethane |
| Molar Ratio | Isobutane:Cl2 > 5:1 | 2-Chloro-2-methylpropane:Br2 ≈ 1:1 |
| Estimated Yield | 40-60% (of 2-chloro-2-methylpropane) | 30-50% |
Table 2: Physical Properties of Key Compounds
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Isobutane | 58.12 | -11.7 | 0.59 (liquid) |
| 2-Chloro-2-methylpropane | 92.57 | 51-52 | 0.842 |
| This compound | 171.46 | ~140-142 (est.) | ~1.4 (est.) |
Reaction Mechanisms
The synthesis proceeds through a free-radical chain mechanism for both steps.
Mechanism of Free-Radical Chlorination of Isobutane
Caption: Mechanism of free-radical chlorination of isobutane.
Mechanism of Free-Radical Bromination of 2-Chloro-2-methylpropane
Caption: Mechanism of free-radical bromination of 2-chloro-2-methylpropane.
Conclusion
The synthesis of this compound from isobutane via a two-step free-radical halogenation pathway is a theoretically sound and practical approach. The key to a successful synthesis lies in controlling the reaction conditions to maximize the yield of the desired monosubstituted products in each step. The high selectivity of bromination is a critical factor in the second step, enabling the targeted functionalization of a primary carbon in the presence of a quaternary center. The provided protocols and data serve as a valuable resource for the laboratory-scale synthesis of this compound, which can be further optimized for specific research and development needs.
References
physical properties of 1-Bromo-2-chloro-2-methylpropane
An In-depth Technical Guide to the Physical Properties of 1-Bromo-2-chloro-2-methylpropane
This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. This document presents quantitative data in a structured format, details experimental protocols for property determination, and includes a visual representation of an experimental workflow.
Data Presentation
The are summarized in the table below. It is crucial to distinguish this compound from its isomers, as their physical properties can differ significantly.
| Physical Property | Value | Units | Conditions |
| Molecular Formula | C₄H₈BrCl | - | - |
| Molecular Weight | 171.46 | g/mol | - |
| Density | 1.438 | g/cm³ | - |
| Boiling Point | 79-82 | °C | at 90 Torr[1] |
| Flash Point | 45.2 | °C | - |
| Refractive Index | 1.467 | - | - |
| Vapor Pressure | 12.4 | mmHg | at 25°C[1] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of liquid organic compounds like this compound.
Determination of Density
The density of a liquid organic compound can be determined using a pycnometer or a volumetric flask.[2]
Apparatus:
-
Pycnometer or a calibrated volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Thermometer
-
Water bath
Procedure:
-
Clean and dry the pycnometer or volumetric flask thoroughly.
-
Weigh the empty, dry container on an analytical balance and record its mass (m₁).
-
Fill the container with distilled water of a known temperature up to the calibration mark.
-
Place the filled container in a water bath set to a constant temperature (e.g., 20°C) to allow it to equilibrate.
-
Remove any excess water and weigh the container with water (m₂).
-
Empty and dry the container completely.
-
Fill the container with the sample, this compound, up to the calibration mark.
-
Equilibrate the temperature in the water bath as done with the water.
-
Weigh the container with the sample (m₃).
-
The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the experimental temperature.
Determination of Boiling Point (Thiele Tube Method)
The Thiele tube method is a convenient way to determine the boiling point of a small amount of liquid.[3]
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Mineral oil
Procedure:
-
Fill the Thiele tube with mineral oil to a level just above the top of the side arm.
-
Place a small amount (a few milliliters) of this compound into the small test tube.
-
Place the capillary tube, with its sealed end up, into the small test tube containing the sample.
-
Attach the small test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Suspend the thermometer and test tube assembly in the Thiele tube, making sure the oil level is above the sample.
-
Gently heat the side arm of the Thiele tube.[3] This will cause the oil to circulate and heat the sample evenly.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a continuous and rapid stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[3]
Determination of Refractive Index
An Abbe refractometer is commonly used to measure the refractive index of a liquid.[4][5]
Apparatus:
-
Abbe refractometer
-
Constant temperature water circulator
-
Dropper or pipette
-
Lint-free tissue
-
Solvent for cleaning (e.g., ethanol (B145695) or acetone)
Procedure:
-
Turn on the refractometer and the constant temperature water circulator, setting it to the desired temperature (e.g., 20°C).
-
Clean the prism surfaces of the refractometer using a suitable solvent and a lint-free tissue.
-
Using a dropper, place a few drops of the sample, this compound, onto the lower prism.
-
Close the prisms and ensure the liquid spreads evenly between them.
-
Look through the eyepiece and adjust the light source for optimal illumination.
-
Rotate the coarse and fine adjustment knobs until the boundary line between the light and dark fields is sharp and centered in the crosshairs.
-
If a colored band is visible, adjust the chromatic dispersion compensator to eliminate it.
-
Read the refractive index value directly from the instrument's scale.
-
Clean the prisms thoroughly after the measurement.
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the boiling point of this compound using the Thiele tube method.
Caption: Workflow for Boiling Point Determination.
References
Spectroscopic and Synthetic Overview of 1-Bromo-2-chloro-2-methylpropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the available spectroscopic and synthetic information for the haloalkane, 1-Bromo-2-chloro-2-methylpropane (CAS No. 10601-61-3). Despite a comprehensive search of publicly available databases and chemical literature, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound remains elusive. This document summarizes the available physical and chemical properties, outlines a potential synthetic pathway, and provides generalized experimental protocols for the spectroscopic techniques requested.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 10601-61-3 | [1][2][3][4][5][6] |
| Molecular Formula | C₄H₈BrCl | [1][2][3][5] |
| Molecular Weight | 171.46 g/mol | [2][3][7] |
| IUPAC Name | This compound | [7] |
| Synonyms | Propane, 1-bromo-2-chloro-2-methyl- | [1][2] |
Synthesis of this compound
A two-step synthesis of this compound starting from isobutane (B21531) (2-methylpropane) has been described.[8] This process involves two successive free-radical halogenation reactions.
Step 1: Monochlorination of Isobutane Isobutane is reacted with chlorine gas under UV light to produce 2-chloro-2-methylpropane (B56623).[8]
Step 2: Monobromination of 2-chloro-2-methylpropane The resulting 2-chloro-2-methylpropane is then reacted with bromine in the presence of light to yield the final product, this compound.[8]
The logical workflow for this synthesis is depicted in the following diagram:
References
- 1. C4H8BrCl_Molecular formula [molbase.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. echemi.com [echemi.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. pinpools.com [pinpools.com]
- 6. This compound | 10601-61-3 [chemicalbook.com]
- 7. This compound | C4H8BrCl | CID 82760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. homework.study.com [homework.study.com]
An In-depth Technical Guide to 1-Bromo-2-chloro-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic analysis, and reactivity of 1-Bromo-2-chloro-2-methylpropane (IUPAC name). As a halogenated alkane, this compound presents unique characteristics relevant to synthetic chemistry and is a potential building block in the development of novel therapeutics. This document consolidates available data, offers detailed experimental protocols for analogous compounds, and provides visualizations to elucidate key concepts for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a halogenated derivative of isobutane (B21531). Its physical and chemical properties are influenced by the presence of both bromine and chlorine atoms on a compact hydrocarbon skeleton.
IUPAC Name and Structure
The unequivocal IUPAC name for the compound with the structure where a bromine atom is attached to one of the primary carbons and a chlorine atom to the tertiary carbon of an isobutane backbone is This compound .[1]
-
Molecular Formula: C₄H₈BrCl[1]
-
Molecular Weight: 171.46 g/mol [1]
-
CAS Number: 10601-61-3[1]
-
Canonical SMILES: CC(C)(CBr)Cl[1]
Physicochemical Data
| Property | This compound | 2-Bromo-1-chloro-2-methylpropane (Isomer) | 1-Bromo-3-chloro-2-methylpropane (Isomer) |
| Molecular Formula | C₄H₈BrCl | C₄H₈BrCl | C₄H₈BrCl |
| Molecular Weight | 171.46 g/mol [1] | 171.46 g/mol | 171.46 g/mol |
| CAS Number | 10601-61-3[1] | 2074-80-8 | 6974-77-2 |
| Density | 1.438 g/cm³[3] | 1.438 g/cm³ | 1.48 g/cm³ at 20 °C |
| Boiling Point | 79-82 °C @ 90 Torr[3] | 129.5 °C at 760 mmHg | 157-159 °C at 1013 hPa |
| Melting Point | Not available | Not available | Not available |
| Flash Point | 45.2 °C[3] | 45.2 °C | >110 °C |
| Refractive Index | 1.467[3] | 1.467 | Not available |
| Solubility | Poor in water; Soluble in organic solvents (predicted) | Poor in water; Soluble in organic solvents (predicted) | Poor in water; Soluble in organic solvents (predicted) |
Synthesis and Purification
The synthesis of this compound can be conceptually approached via a two-step free-radical halogenation of isobutane (2-methylpropane).[4]
Proposed Synthetic Pathway
The proposed synthesis involves two sequential halogenation steps:
-
Monochlorination of Isobutane: Isobutane is first reacted with chlorine gas under UV light to produce 2-chloro-2-methylpropane (B56623).
-
Monobromination of 2-chloro-2-methylpropane: The resulting 2-chloro-2-methylpropane is then reacted with bromine in the presence of light to yield this compound.[4]
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Analogous Synthesis)
Synthesis of 1-Bromo-2-methylpropane (B43306) from Isobutanol:
-
Reaction Setup: To a reaction flask, add 300 g (4.047 mol) of isobutanol and 1800 g (10.679 mol) of 48% hydrobromic acid.
-
Addition of Sulfuric Acid: Slowly add 400 g (4.079 mol) of sulfuric acid to the mixture.
-
Reaction Conditions: Heat the mixture to 90-95 °C and maintain this temperature for 12-16 hours.
-
Distillation: Change the setup from reflux to distillation and increase the temperature to 100-140 °C to collect the distillate.
-
Workup: Separate the organic layer. The aqueous layer can be extracted with dichloromethane. Combine the organic layers and wash twice with a 5% sodium bicarbonate aqueous solution.
-
Purification: Separate the organic phase and concentrate under normal pressure to obtain the crude product. Further purification can be achieved by fractional distillation.
Spectroscopic Analysis
Experimental spectroscopic data for this compound is not widely published. However, predictions can be made based on the analysis of its isomers and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show two signals corresponding to the two distinct proton environments:
-
A singlet for the six equivalent methyl protons (-CH₃).
-
A singlet for the two equivalent methylene (B1212753) protons (-CH₂Br). The chemical shifts will be influenced by the adjacent electronegative chlorine and bromine atoms.
-
-
¹³C NMR: The carbon-13 NMR spectrum is predicted to exhibit three signals, corresponding to the three unique carbon environments:
-
One signal for the two equivalent methyl carbons.
-
One signal for the methylene carbon attached to bromine.
-
One signal for the quaternary carbon attached to chlorine.
-
Mass Spectrometry (MS)
The mass spectrum of this compound would be expected to show a molecular ion peak. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), the molecular ion region will exhibit a characteristic pattern of peaks.
Infrared (IR) Spectroscopy
The IR spectrum will likely display characteristic absorption bands for:
-
C-H stretching: around 2850-3000 cm⁻¹
-
C-H bending: around 1370-1470 cm⁻¹
-
C-Br stretching: in the fingerprint region, typically below 600 cm⁻¹
-
C-Cl stretching: in the fingerprint region, typically around 600-800 cm⁻¹
Reactivity and Applications in Drug Development
Halogenated organic compounds are of significant interest in medicinal chemistry and drug development. The introduction of halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
Nucleophilic Substitution Reactions
This compound is a primary alkyl halide, but the carbon adjacent to the methylene group is a sterically hindered tertiary carbon. This structural feature has significant implications for its reactivity in nucleophilic substitution reactions.
-
Sₙ2 Reaction: A bimolecular nucleophilic substitution (Sₙ2) reaction is expected to be slow due to the significant steric hindrance from the two methyl groups and the chlorine atom on the adjacent tertiary carbon, which would impede the backside attack of a nucleophile.
-
Sₙ1 Reaction: A unimolecular nucleophilic substitution (Sₙ1) reaction is more likely. This would proceed through the formation of a primary carbocation, which is generally unstable. However, a 1,2-hydride or 1,2-methyl shift could lead to the formation of a more stable tertiary carbocation, thus favoring the Sₙ1 pathway.
Caption: Plausible nucleophilic substitution pathways for this compound.
Role in Pharmaceutical Synthesis
While specific examples of drugs synthesized directly from this compound are not prominent in the literature, its structural motifs are relevant. Halogenated building blocks are crucial in the synthesis of a wide array of pharmaceuticals, including antidepressants, antipsychotics, and local anesthetics.[5] The unique substitution pattern of this compound makes it a potentially valuable intermediate for creating complex, sterically hindered molecules.
Conclusion
This compound is a halogenated alkane with distinct structural features that dictate its physical properties and chemical reactivity. While comprehensive experimental data for this specific compound is limited, analysis of its isomers and related compounds provides valuable insights. Its steric hindrance and potential for carbocation rearrangement make it an interesting substrate for mechanistic studies in nucleophilic substitution reactions. For drug development professionals, this and similar halogenated compounds represent versatile building blocks for the synthesis of novel and complex molecular architectures. Further research to fully characterize this compound and explore its synthetic utility is warranted.
References
- 1. This compound | C4H8BrCl | CID 82760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. echemi.com [echemi.com]
- 4. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 2-Bromo-1-chloro-2-methylpropane [webbook.nist.gov]
An In-depth Technical Guide to the Stability and Reactivity of 1-Bromo-2-chloro-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and reactivity of 1-Bromo-2-chloro-2-methylpropane. The document details the physicochemical properties, stability, and handling recommendations for this compound. A thorough analysis of its reactivity profile, particularly in nucleophilic substitution and elimination reactions, is presented, supported by inferred experimental protocols and theoretical principles. This guide is intended to be a valuable resource for professionals in research and drug development, offering insights into the chemical behavior of this halogenated alkane.
Physicochemical Properties and Stability
This compound is a halogenated alkane with a unique structure that significantly influences its physical and chemical properties. The presence of two different halogen atoms and a tertiary carbon atom adjacent to the primary carbon bearing the bromine atom are key features determining its reactivity.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 1-Bromo-2-methylpropane (for comparison) | 2-Chloro-2-methylpropane (B56623) (for comparison) |
| Molecular Formula | C₄H₈BrCl[1] | C₄H₉Br | C₄H₉Cl |
| Molecular Weight | 171.46 g/mol [1] | 137.02 g/mol | 92.57 g/mol |
| Boiling Point | 79-82 °C @ 90 Torr | 91-93 °C | 51-52 °C |
| Density | 1.438 g/cm³ | 1.264 g/cm³ | 0.841 g/cm³ |
| Flash Point | 45.2 °C | 18 °C | -26 °C |
| CAS Number | 10601-61-3[2] | 78-77-3 | 507-20-0 |
Stability and Handling:
This compound is expected to be a stable compound under standard laboratory conditions. However, as with many halogenated hydrocarbons, certain precautions should be taken:
-
Thermal Stability: Avoid exposure to high temperatures to prevent decomposition.
-
Light Sensitivity: Store in a cool, dark place to prevent light-induced radical reactions.
-
Hydrolytic Stability: The compound may undergo slow hydrolysis in the presence of water.
-
Incompatible Materials: Avoid contact with strong bases, strong oxidizing agents, and reactive metals.
Reactivity Profile
The reactivity of this compound is dictated by the interplay of steric and electronic effects arising from its structure. The primary C-Br bond is the most likely site for nucleophilic attack; however, the adjacent bulky tertiary carbon atom presents significant steric hindrance.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions of this compound are complex. Due to the steric hindrance around the primary carbon, a direct S(_N)2 reaction is expected to be slow. An S(_N)1 mechanism is also unlikely because it would involve the formation of a highly unstable primary carbocation.
A more probable pathway involves a rearrangement, where the departure of the bromide ion is concerted with a 1,2-hydride or 1,2-methyl shift to form a more stable tertiary carbocation. This intermediate can then be attacked by a nucleophile.
Logical Relationship of Potential Substitution Pathways
Caption: Potential nucleophilic substitution pathways for this compound.
Elimination Reactions
In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction. The most likely mechanism is E2, where a proton is abstracted from the carbon adjacent to the carbon bearing the bromine atom, leading to the formation of an alkene. The use of a bulky base, such as potassium tert-butoxide, would favor the formation of the less substituted alkene (Hofmann product) due to steric hindrance.[3][4]
E2 Elimination Workflow
Caption: Generalized workflow for the E2 elimination of this compound.
Experimental Protocols (Inferred)
Synthesis of this compound
A plausible synthesis involves the free-radical halogenation of isobutane.[5]
Protocol:
-
Chlorination: Isobutane is reacted with chlorine gas under UV light to produce 2-chloro-2-methylpropane. The reaction mixture is then washed with a dilute sodium bicarbonate solution and water, dried over anhydrous calcium chloride, and distilled.
-
Bromination: The purified 2-chloro-2-methylpropane is then subjected to free-radical bromination using bromine in the presence of UV light to yield this compound.[5]
-
Purification: The product is purified by washing with a sodium thiosulfate (B1220275) solution to remove excess bromine, followed by washing with water and a dilute sodium bicarbonate solution. After drying over anhydrous magnesium sulfate, the final product is obtained by fractional distillation.
Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Kinetic Study of Hydrolysis
The rate of hydrolysis can be monitored by measuring the rate of formation of HBr, which is an acidic byproduct. This can be achieved by titration with a standard solution of sodium hydroxide (B78521) in the presence of an indicator.[6][7]
Table 2: Inferred Kinetic Data for Hydrolysis
| Parameter | Inferred Value | Basis of Inference |
| Rate Law | Rate = k[C₄H₈BrCl] | Based on the hydrolysis of similar tertiary alkyl halides which follow an S(_N)1 mechanism.[7] |
| Activation Energy (Ea) | ~80-100 kJ/mol | Inferred from typical values for S(_N)1 reactions of alkyl halides. |
Experimental Setup for Kinetic Study
References
- 1. This compound | C4H8BrCl | CID 82760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. When 1-chloro-2-methylpropane is treated with a strong, bulky base such a.. [askfilo.com]
- 4. youtube.com [youtube.com]
- 5. homework.study.com [homework.study.com]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education [edu.rsc.org]
In-Depth Technical Guide: Health and Safety Information for 1-Bromo-2-chloro-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
This document is intended for informational purposes for a professional audience and is not a substitute for a formal Safety Data Sheet (SDS). All personnel handling 1-Bromo-2-chloro-2-methylpropane should consult the official SDS provided by the supplier and receive comprehensive safety training.
Introduction
This compound (CAS No: 10601-61-3) is a halogenated alkane.[1] As with many organohalogen compounds, it is crucial for researchers, scientists, and drug development professionals to have a thorough understanding of its health and safety profile to ensure safe handling and mitigate potential risks in the laboratory and during development processes. This guide provides a comprehensive overview of the available health and safety information, including physical and chemical properties, hazard identification, safe handling procedures, and emergency protocols. Due to the limited specific toxicological data for this compound, information from structurally related haloalkanes and standardized testing protocols are also presented to provide a broader understanding of potential hazards.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions, which informs safe storage and handling practices.
| Property | Value | Reference |
| CAS Number | 10601-61-3 | [1] |
| Molecular Formula | C4H8BrCl | [1] |
| Molecular Weight | 171.46 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 79-82 °C @ 90 Torr | [3] |
| Density | 1.438 g/cm³ | [3] |
| Flash Point | 45.2 °C | [3] |
| Vapor Pressure | 12.4 mmHg at 25°C | [3] |
| Refractive Index | 1.467 | [3] |
Hazard Identification and GHS Classification
Understanding the hazard profile of this compound is fundamental to risk assessment and the implementation of appropriate safety measures. The Globally Harmonized System (GHS) classification for this compound and its isomers indicates several potential hazards.
GHS Pictograms:
Signal Word: Warning [2] Hazard Statements:
-
H226: Flammable liquid and vapor. [2]* H315: Causes skin irritation. [2]* H319: Causes serious eye irritation. [2]* H335: May cause respiratory irritation. [2] Precautionary Statements:
A summary of key precautionary statements is provided in Table 2.
| Category | Precautionary Statement Codes |
| Prevention | P210, P233, P240, P241, P242, P243, P261, P264, P271, P280 |
| Response | P303+P361+P353, P370+P378, P302+P352, P321, P332+P313, P362+P364, P305+P351+P338, P337+P313, P304+P340, P312 |
| Storage | P403+P233, P403+P235, P405 |
| Disposal | P501 |
For full text of P-statements, refer to the official Safety Data Sheet.
Toxicological Information
Acute Toxicity
No specific LD50 or LC50 data for this compound has been identified. The compound is expected to be harmful if swallowed, inhaled, or absorbed through the skin, consistent with other haloalkanes.
Irritation and Corrosivity
The compound is classified as causing skin and serious eye irritation. [2]Contact can lead to redness, swelling, and pain.
Respiratory and Skin Sensitization
There is no specific data available to classify this compound as a respiratory or skin sensitizer.
Carcinogenicity, Mutagenicity, and Reproductive Toxicity
No specific data on the carcinogenicity, mutagenicity, or reproductive toxicity of this compound were found. However, some haloalkanes have been shown to be genotoxic and carcinogenic in animal studies. [4]Therefore, it is prudent to handle this compound with appropriate precautions to minimize exposure.
Experimental Protocols
While specific experimental data for this compound is lacking, this section provides detailed, generalized methodologies for key toxicological assays based on OECD guidelines. These protocols are representative of the types of studies that would be conducted to assess the safety of a novel chemical.
Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)
-
Objective: To estimate the acute oral toxicity of a substance.
-
Test Animals: Typically, young adult female rats are used.
-
Procedure:
-
Animals are fasted prior to dosing.
-
A single animal is dosed with the test substance at a defined starting dose level (e.g., 300 mg/kg).
-
If the animal survives, two more animals are dosed at the same level.
-
If the first animal dies, the next animal is dosed at a lower level.
-
Observations for signs of toxicity are made for at least 14 days.
-
The outcome is used to classify the substance into a GHS toxicity category.
-
Acute Dermal Irritation/Corrosion - OECD 404
-
Objective: To assess the potential of a substance to cause skin irritation or corrosion. [1]* Test Animals: Albino rabbits are the preferred species. [1]* Procedure:
-
A small area of the animal's skin is shaved.
-
0.5 mL (for liquids) of the test substance is applied to the skin under a gauze patch. [1] 3. The patch is left in place for 4 hours. [1] 4. After removal, the skin is observed for erythema (redness) and edema (swelling) at specified time points (e.g., 1, 24, 48, and 72 hours).
-
The severity of the reactions is scored to determine the irritation potential.
-
Acute Eye Irritation/Corrosion - OECD 405
-
Objective: To determine the potential of a substance to cause eye irritation or corrosion. [5]* Test Animals: Albino rabbits are typically used. [5]* Procedure:
-
A single dose of the test substance (0.1 mL for liquids) is applied into the conjunctival sac of one eye. [5] 2. The other eye serves as a control. [5] 3. The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. [5] 4. The severity and reversibility of any lesions are scored.
-
In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) - OECD 471
-
Objective: To detect gene mutations induced by the test substance.
-
Test System: Strains of Salmonella typhimurium and Escherichia coli with specific mutations are used.
-
Procedure:
-
The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix).
-
The bacteria are plated on a minimal medium that does not support the growth of the mutant strains.
-
The number of revertant colonies (colonies that have undergone a reverse mutation allowing them to grow) is counted.
-
A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.
-
Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure safety.
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames. Use non-sparking tools. Ground and bond containers when transferring material.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.
Emergency Procedures
In the event of an emergency, follow these procedures and seek medical attention immediately.
| Emergency | Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam. Water may be ineffective. Wear self-contained breathing apparatus. |
| Spill | Evacuate personnel. Remove all sources of ignition. Ventilate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal. |
Visualizations
Proposed General Mechanism of Haloalkane-Induced Hepatotoxicity
Caption: Proposed mechanism of haloalkane-induced liver cell injury.
General Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: A generalized workflow for assessing in vitro cytotoxicity.
Logical Flow for Safe Handling and Emergency Response
Caption: Logical decision flow for handling and emergency procedures.
References
- 1. oecd.org [oecd.org]
- 2. Mutagenicity of halogenated alkanes and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dra4.nihs.go.jp [dra4.nihs.go.jp]
- 4. Detection of in vivo genotoxicity of haloalkanes and haloalkenes carcinogenic to rodents by the alkaline single cell gel electrophoresis (comet) assay in multiple mouse organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oecd.org [oecd.org]
Solubility Profile of 1-Bromo-2-chloro-2-methylpropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 1-Bromo-2-chloro-2-methylpropane in various organic solvents, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility based on established chemical principles, such as "like dissolves like," and available data for structurally analogous compounds. Furthermore, this guide presents a detailed, adaptable experimental protocol for the precise determination of solubility using the isothermal shake-flask method coupled with gas chromatography analysis. A logical workflow for solubility determination and its application in a research context is also provided in the form of a Graphviz diagram. This guide is intended to be a foundational resource, equipping professionals with the necessary theoretical and practical knowledge to effectively utilize this compound in their work.
Introduction
This compound (C₄H₈BrCl) is a halogenated alkane with potential applications in organic synthesis, serving as a building block for more complex molecules due to its reactive carbon-halogen bonds. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. The solubility of a compound dictates solvent selection for synthesis and purification, influences reaction rates, and is a critical parameter in the development of drug delivery systems.
Predicted Solubility of this compound
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This compound is a relatively nonpolar molecule due to its alkyl backbone, although the carbon-bromine and carbon-chlorine bonds introduce some polarity. Therefore, it is expected to be more soluble in nonpolar and weakly polar organic solvents and less soluble in highly polar solvents like water.
The following table summarizes the predicted solubility of this compound in a range of common organic solvents. These predictions are based on the solubility of similar haloalkanes and the general principles of intermolecular forces. Haloalkanes tend to dissolve in organic solvents because the new intermolecular attractions between the haloalkane and solvent molecules have a similar strength to the forces broken within the separate solute and solvent.[1][2]
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Miscible | Both solute and solvents are nonpolar, leading to favorable van der Waals interactions. |
| Nonpolar Aromatic | Toluene, Benzene, Xylenes | Miscible | The nonpolar character of both solute and solvents promotes dissolution. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible | Ethers have low polarity and can effectively solvate the alkyl portion of the molecule. |
| Halogenated Solvents | Dichloromethane, Chloroform | Miscible | The presence of halogen atoms in both solute and solvent leads to compatible dipole-dipole interactions. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble to Miscible | The carbonyl group introduces polarity, but the alkyl groups of the ketones allow for good interaction with the nonpolar part of this compound. A structurally similar compound, 1-bromo-3-chloro-2-methylpropane (B103949), is reported to be soluble in acetone. |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | While alcohols are polar and capable of hydrogen bonding, their alkyl chains can interact with the haloalkane. The solubility is expected to increase with the carbon chain length of the alcohol. 1-bromo-3-chloro-2-methylpropane is reportedly soluble in methanol. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderately Soluble | These solvents are highly polar, which may limit the solubility of the relatively nonpolar haloalkane. |
| Water | Sparingly Soluble | As a polar, protic solvent with strong hydrogen bonding, water is a poor solvent for nonpolar haloalkanes.[3] |
Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data for this compound, the following detailed experimental protocol, based on the isothermal shake-flask method, is recommended. The concentration of the dissolved compound can be accurately determined using gas chromatography (GC).
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Thermostatic shaker or water bath
-
Calibrated microliter syringes
-
Volumetric flasks
-
Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., a nonpolar or medium-polarity capillary column)
-
Helium or nitrogen gas for GC carrier
-
Centrifuge (optional)
-
Syringe filters (PTFE, 0.22 µm)
Procedure
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound in the chosen organic solvent.
-
Use volumetric flasks to ensure accurate concentrations. The concentration range should bracket the expected solubility.
-
These standards will be used to create a calibration curve for the GC analysis.
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a glass vial containing a known volume (e.g., 5 mL) of the selected organic solvent. An excess of the solute should be visible as a separate liquid phase.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation. The equilibration time should be determined empirically by taking measurements at different time points until the concentration remains constant.
-
-
Sample Analysis:
-
After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for several hours to allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a microliter syringe. To avoid disturbing the excess solute, it is advisable to take the sample from the upper portion of the liquid.
-
If necessary, filter the withdrawn sample through a syringe filter to remove any suspended microdroplets.
-
Dilute the sample with the same organic solvent to a concentration that falls within the range of the calibration curve.
-
Inject a known volume of the diluted sample into the GC system.
-
Analyze the sample using the pre-established GC method.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area from the GC analysis of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Logical Application in Research
The determination of solubility is a critical step in many research and development pipelines. The following diagram illustrates a logical pathway from determining solubility to its application in organic synthesis and drug development.
Caption: Logical workflow for the application of solubility data in research and development.
Conclusion
References
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Bromo-2-chloro-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-chloro-2-methylpropane is a unique substrate for studying nucleophilic substitution and elimination reactions due to its distinct structural features. As a primary alkyl halide, it would typically be expected to favor bimolecular nucleophilic substitution (SN2) reactions. However, the presence of a sterically bulky tertiary carbon atom adjacent to the primary carbon bearing the bromine atom introduces significant steric hindrance, a characteristic feature of neopentyl-like structures.[1][2] This steric impediment is expected to dramatically hinder the backside attack required for a typical SN2 mechanism.[3][4]
The molecule also possesses two different halogen atoms, bromine and chlorine, which serve as potential leaving groups. In nucleophilic substitution reactions, the weaker the basicity of the departing group, the better the leaving group.[5][6] Consequently, bromide is a superior leaving group to chloride, making the carbon-bromine bond the more probable site of reaction.[7] This document provides an overview of the predicted reactivity of this compound and detailed protocols for conducting nucleophilic substitution and elimination reactions.
Predicted Reactivity and Mechanistic Pathways
The reactivity of this compound is governed by a competition between SN1, SN2, E1, and E2 mechanisms. The prevalence of each pathway is highly dependent on the reaction conditions, particularly the nature of the nucleophile/base and the solvent.
-
SN2 Pathway: Due to the significant steric hindrance from the adjacent tertiary carbon, the SN2 pathway is expected to be extremely slow.[1] For practical purposes, neopentyl-like halides are often considered inert to SN2 reactions.[1]
-
SN1/E1 Pathways: The formation of a primary carbocation upon the departure of the bromide ion is energetically unfavorable. However, a subsequent 1,2-hydride or methyl shift would lead to a more stable tertiary carbocation. This rearrangement could facilitate SN1 and E1 reactions, especially in polar protic solvents with weak nucleophiles/bases.[2]
-
E2 Pathway: In the presence of a strong, sterically hindered base, the E2 mechanism is a likely pathway.[8] The base would abstract a proton from the β-carbon, leading to the formation of an alkene.
The interplay of these potential pathways is illustrated in the following diagram:
Caption: Predicted reaction pathways for this compound.
Quantitative Data Summary
| Reaction Conditions | Nucleophile/Base | Solvent | Predicted Major Pathway(s) | Predicted Minor Pathway(s) |
| Condition A | Strong, Unhindered (e.g., NaI) | Polar Aprotic (e.g., Acetone) | SN2 (very slow) | - |
| Condition B | Weak (e.g., H₂O, EtOH) | Polar Protic (e.g., H₂O, EtOH) | SN1, E1 | - |
| Condition C | Strong, Hindered (e.g., KOC(CH₃)₃) | Polar Aprotic (e.g., THF) | E2 | SN2 (very slow) |
Experimental Protocols
The following protocols are designed to investigate the different potential reaction pathways of this compound.
Protocol 1: Investigation of the SN2 Pathway
This protocol aims to promote the SN2 reaction using a strong, unhindered nucleophile in a polar aprotic solvent. Due to the anticipated slow reaction rate, prolonged reaction times and elevated temperatures may be necessary.
Materials:
-
This compound
-
Sodium iodide (NaI)
-
Acetone (B3395972) (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin-layer chromatography (TLC) supplies
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous acetone to dissolve the substrate.
-
Add sodium iodide (1.5 eq).
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC at regular intervals (e.g., every 24 hours).
-
Upon completion (or after a predetermined time), cool the reaction mixture to room temperature.
-
Remove the acetone using a rotary evaporator.
-
Perform an aqueous work-up to remove inorganic salts.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Caption: Experimental workflow for the investigation of the SN2 pathway.
Protocol 2: Investigation of SN1/E1 Pathways (Solvolysis)
This protocol utilizes a weak nucleophile (which also acts as the solvent) to favor unimolecular pathways. The formation of both substitution (SN1) and elimination (E1) products is anticipated.
Materials:
-
This compound
-
Ethanol (or water, or a mixture)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Gas chromatography-mass spectrometry (GC-MS) for product analysis
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).
-
Add the protic solvent (e.g., 80% ethanol/20% water).
-
Attach a reflux condenser and heat the mixture to a gentle reflux with stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing by GC-MS to determine the ratio of starting material, substitution product, and elimination product.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up.
-
Extract the products with a suitable organic solvent.
-
Dry the organic layer, filter, and carefully remove the solvent.
-
Analyze the product mixture by GC-MS and NMR to identify and quantify the products.
Caption: Experimental workflow for the investigation of SN1/E1 pathways.
Protocol 3: Investigation of the E2 Pathway
This protocol employs a strong, sterically hindered base to promote the E2 reaction while minimizing the competing SN2 reaction.
Materials:
-
This compound
-
Potassium tert-butoxide (KOC(CH₃)₃)
-
Tetrahydrofuran (THF, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
GC-MS for product analysis
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add potassium tert-butoxide (1.5 eq) and anhydrous THF.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the stirred suspension of the base.
-
Allow the reaction to warm to room temperature and stir for the designated time.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, quench the reaction by carefully adding water.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, filter, and carefully remove the solvent.
-
Analyze the product by GC-MS and NMR to confirm the structure of the elimination product.
Caption: Experimental workflow for the investigation of the E2 pathway.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. Video: Leaving Groups [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. smart.dhgate.com [smart.dhgate.com]
- 8. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Application Notes and Protocols: 1-Bromo-2-chloro-2-methylpropane as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-chloro-2-methylpropane is a bifunctional organohalide with potential applications as an alkylating agent in organic synthesis. Its structure, featuring a primary bromide and a tertiary chloride on a neopentyl-like framework, presents unique reactivity challenges and opportunities. The presence of two different halogen atoms allows for selective or sequential nucleophilic substitution reactions, enabling the introduction of the 2-chloro-2-methylpropyl or a modified neopentyl moiety into target molecules. These structural motifs can be valuable in medicinal chemistry and materials science for modulating physicochemical properties such as lipophilicity, metabolic stability, and conformational rigidity.
This document provides an overview of the predicted reactivity of this compound, along with hypothetical application notes and detailed protocols for its use in alkylation reactions. Due to the limited availability of specific experimental data for this compound, the protocols and quantitative data presented are based on established principles of organic chemistry and data from analogous compounds.
Reactivity and Mechanistic Considerations
The reactivity of this compound is dictated by the two distinct carbon-halogen bonds:
-
C-Br Bond: The primary carbon-bromine bond is susceptible to nucleophilic attack via an S(_N)2 mechanism. However, the adjacent sterically hindered quaternary carbon significantly slows the rate of backside attack, a characteristic of neopentyl-type halides.
-
C-Cl Bond: The tertiary carbon-chlorine bond is expected to react through an S(_N)1 mechanism, involving the formation of a tertiary carbocation intermediate. This pathway is favored by polar, protic solvents and non-basic nucleophiles. Elimination (E1) is a competing pathway, especially with basic nucleophiles.
Generally, the carbon-bromine bond is more reactive towards nucleophilic substitution than the carbon-chlorine bond.[1] This differential reactivity could potentially be exploited for selective functionalization.
Application 1: N-Alkylation of Amines
The introduction of the 2-chloro-2-methylpropyl group onto a nitrogen atom can be a useful strategy in drug discovery to create sterically hindered amines, potentially increasing metabolic stability.
Hypothetical Protocol: N-Alkylation of Aniline (B41778)
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (CH₃CN), anhydrous
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of aniline (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add potassium carbonate (1.5 mmol).
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.1 mmol) to the reaction mixture.
-
Heat the mixture to 60-70 °C and monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Representative Quantitative Data (Based on Analogs)
| Parameter | Value |
| Reaction Time | 12-24 hours |
| Temperature | 60-70 °C |
| Expected Yield | 40-60% |
Note: The yield is an estimate based on reactions with sterically hindered primary alkyl halides.
Application 2: O-Alkylation of Phenols
O-alkylation of phenols with this compound can be used to synthesize aryl ethers with a bulky alkyl substituent, which can be precursors for various pharmacologically active compounds.
Hypothetical Protocol: O-Alkylation of p-Cresol (B1678582)
Materials:
-
This compound
-
p-Cresol
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
1 M aqueous NaOH solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of p-cresol (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask, add cesium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 mmol) to the reaction mixture.
-
Heat the mixture to 60 °C and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water (20 mL).
-
Extract the aqueous mixture with diethyl ether (3 x 15 mL).
-
Combine the organic extracts and wash with 1 M aqueous NaOH solution (2 x 10 mL) to remove unreacted phenol, followed by brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Quantitative Data (Based on Analogs)
| Parameter | Value |
| Reaction Time | 18-36 hours |
| Temperature | 60 °C |
| Expected Yield | 50-70% |
Note: Cesium carbonate is a strong base that is effective in promoting O-alkylation. The yield is an estimate based on similar reactions.
Application 3: S-Alkylation of Thiols
Thiols are excellent nucleophiles and are expected to react readily with this compound to form thioethers, which are important intermediates in the synthesis of various sulfur-containing compounds.
Hypothetical Protocol: S-Alkylation of Thiophenol
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 mmol).
-
Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil and decant the hexanes carefully.
-
Add anhydrous THF (5 mL) to the flask and cool to 0 °C in an ice bath.
-
Slowly add a solution of thiophenol (1.0 mmol) in anhydrous THF (2 mL) to the stirred suspension of sodium hydride.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.1 mmol) in anhydrous THF (2 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Quantitative Data (Based on Analogs)
| Parameter | Value |
| Reaction Time | 4-8 hours |
| Temperature | 0 °C to room temperature |
| Expected Yield | 70-90% |
Note: Thiols are generally more nucleophilic than amines and alcohols, leading to faster reaction times and higher yields.
Visualizations
Synthesis Workflow
Caption: Plausible synthetic route to this compound.[2]
Alkylation Reaction Workflow
Caption: A generalized experimental workflow for alkylation reactions.
Mechanistic Pathways
Caption: Competing S({N})1 and S({N})2 reaction pathways.
Safety and Handling
This compound is expected to be a hazardous chemical. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn. Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information before handling this compound.
Conclusion
While specific documented applications of this compound as an alkylating agent are scarce, its unique structure suggests it could be a valuable reagent for introducing sterically demanding neopentyl-like moieties in organic synthesis. The presented application notes and protocols, though based on chemical principles and analogies, provide a solid foundation for researchers to explore the synthetic utility of this compound. Further experimental investigation is warranted to fully characterize its reactivity and expand its applications in drug development and materials science.
References
Application Notes and Protocols for the Selective Formation of (2-chloro-2-methylpropyl)magnesium bromide from 1-Bromo-2-chloro-2-methylpropane
Abstract
This document provides a comprehensive protocol for the synthesis of the Grignard reagent, (2-chloro-2-methylpropyl)magnesium bromide, from 1-bromo-2-chloro-2-methylpropane. Grignard reagents are powerful organometallic compounds widely utilized as carbon-based nucleophiles for the formation of new carbon-carbon bonds in organic synthesis.[1][2] The protocol leverages the differential reactivity of carbon-halogen bonds, enabling the selective oxidative addition of magnesium to the carbon-bromine bond while leaving the carbon-chlorine bond intact.[3][4] Detailed methodologies for the reaction setup, initiation, and completion are provided for researchers in organic chemistry and drug development.
Introduction
Grignard reagents, with the general formula R-Mg-X, are invaluable tools in synthetic organic chemistry.[5] They are typically prepared by reacting an organic halide with magnesium metal in an anhydrous ethereal solvent.[5][6] The carbon-magnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic and basic.[6][7][8]
This application note focuses on the selective formation of a Grignard reagent from a dihalogenated substrate, this compound. The reactivity of alkyl halides in Grignard formation follows the order I > Br > Cl > F.[9][10][11] This predictable reactivity trend is due to the bond dissociation energies of the carbon-halogen bonds, with the C-Br bond being weaker and more easily cleaved than the C-Cl bond.[3][4] Consequently, magnesium metal will selectively insert into the C-Br bond, yielding (2-chloro-2-methylpropyl)magnesium bromide. This functionalized Grignard reagent is a versatile intermediate, allowing for nucleophilic addition reactions while retaining a chlorine handle for subsequent transformations.
Key Applications
The resulting Grignard reagent, (2-chloro-2-methylpropyl)magnesium bromide, is a potent nucleophile that can be used in a variety of synthetic applications, including:
-
Formation of Alcohols: Reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.
-
Synthesis of Carboxylic Acids: Reacts with carbon dioxide (CO₂) followed by an acidic workup to produce 3-chloro-3-methylbutanoic acid.[5]
-
Carbon-Carbon Bond Formation: Can be used in coupling reactions or to add the 2-chloro-2-methylpropyl group to various electrophilic substrates.[1]
-
Multi-step Synthesis: The retained chloro- group can be used for subsequent nucleophilic substitution or elimination reactions after the initial Grignard reaction.
Experimental Protocol
This protocol details the laboratory-scale preparation of (2-chloro-2-methylpropyl)magnesium bromide.
3.1. Materials and Equipment
-
Reagents:
-
This compound
-
Magnesium (Mg) turnings
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)
-
Iodine (I₂) crystal (for activation)
-
-
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Inert gas supply (Nitrogen or Argon)
-
Drying tubes (filled with CaCl₂ or Drierite)
-
Syringes and needles
-
3.2. Pre-Reaction Preparations
-
Drying of Glassware: All glassware must be rigorously dried before use to prevent the quenching of the Grignard reagent. Heat the glassware in an oven at >120 °C for at least 4 hours and allow it to cool in a desiccator or under a stream of dry inert gas.[12]
-
Solvent Purity: Use anhydrous grade ether solvent. If necessary, distill the solvent from a suitable drying agent (e.g., sodium/benzophenone for THF) prior to use.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.[2]
3.3. Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of (2-chloro-2-methylpropyl)magnesium bromide.
3.4. Step-by-Step Procedure
-
Apparatus Setup: Assemble the dry three-necked flask with a magnetic stir bar. Attach the reflux condenser (with a drying tube at the top), the dropping funnel, and an inlet for inert gas. Purge the entire system with nitrogen or argon for 10-15 minutes.
-
Magnesium Activation: Place magnesium turnings (1.2 eq.) in the flask. Add a single small crystal of iodine.[13] The iodine helps to activate the magnesium surface by chemically removing the passivating magnesium oxide layer.
-
Initial Addition: Add a small amount of anhydrous diethyl ether via the dropping funnel, just enough to cover the magnesium turnings.
-
Initiation: Prepare a solution of this compound (1.0 eq.) in anhydrous diethyl ether in the dropping funnel. Add about 5-10% of this solution to the stirred magnesium suspension.
-
The reaction should initiate within a few minutes. Signs of initiation include the disappearance of the brown iodine color, the formation of a cloudy/gray solution, and spontaneous bubbling or refluxing of the ether.[14][15] If the reaction does not start, gently warm the flask with a heat gun or water bath until it begins. Be prepared to cool the flask if the reaction becomes too vigorous.
-
Controlled Addition: Once the reaction is initiated and self-sustaining, begin the dropwise addition of the remaining alkyl halide solution at a rate that maintains a gentle, steady reflux.[12] This controlled addition is crucial to manage the exothermic nature of the reaction.
-
Completion and Use: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed for an additional 30-60 minutes to ensure all the magnesium has reacted.[5] The resulting dark gray or brownish solution of (2-chloro-2-methylpropyl)magnesium bromide is then cooled to room temperature and is ready for use in a subsequent reaction.
Quantitative Data
While specific yield data for this compound is not extensively published, the following table summarizes typical parameters and expected outcomes for the formation of a primary alkyl Grignard reagent. Yields are often determined by a subsequent reaction and isolation of a derivative, or by titration of the Grignard solution.
| Parameter | Value / Condition | Notes |
| Reactant Stoichiometry | ||
| This compound | 1.0 equivalent | Limiting reagent. |
| Magnesium Turnings | 1.1 - 1.5 equivalents | A slight excess ensures complete conversion of the halide. |
| Solvent | ||
| Anhydrous Diethyl Ether | 3 - 5 mL per gram of halide | Must be strictly anhydrous. THF can also be used.[6][7] |
| Reaction Conditions | ||
| Initiation Temperature | Room Temp. to 35 °C | Gentle warming may be required.[15] |
| Addition Time | 30 - 90 minutes | Dependent on scale and rate of reflux. |
| Reaction Temperature | ~35 °C (Refluxing Ether) | The reaction is exothermic and often self-sustaining.[2] |
| Post-Addition Time | 30 - 60 minutes | To ensure reaction completion. |
| Expected Yield | 80 - 95% (in solution) | Grignard reagents are typically not isolated. Yield is based on titration or subsequent reaction. |
Safety and Handling Precautions
-
Anhydrous Conditions: Grignard reagents react violently with water and other protic sources (e.g., alcohols).[5] Ensure all equipment and reagents are scrupulously dry.
-
Flammability: Diethyl ether is extremely flammable and has a low boiling point (34.6 °C).[5] Perform the reaction in a well-ventilated fume hood, away from ignition sources.
-
Exothermic Reaction: The formation of a Grignard reagent is highly exothermic. Controlled addition of the alkyl halide is necessary to prevent the reaction from becoming uncontrollable. Have an ice bath ready for cooling if needed.
-
Inert Atmosphere: Work under a nitrogen or argon atmosphere to prevent degradation of the reagent by oxygen and moisture.[2]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. rroij.com [rroij.com]
- 3. organic chemistry - Why does magnesium prefer to insert into C–Br bonds over C–Cl bonds? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. why does Mg chose C-Br bond over C-Cl bond in the prep of grignard re - askIITians [askiitians.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 8. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. adichemistry.com [adichemistry.com]
- 14. d.web.umkc.edu [d.web.umkc.edu]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1-Bromo-2-chloro-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of four-membered heterocyclic compounds—specifically 2,2-dimethyloxetane (B3031686), 1-tert-butyl-3,3-dimethylazetidine, and 2,2-dimethylthietane (B1221352)—utilizing 1-bromo-2-chloro-2-methylpropane as a key starting material. The protocols outlined below are based on fundamental principles of organic synthesis, involving sequential nucleophilic substitution and intramolecular cyclization reactions.
Synthesis of 2,2-Dimethyloxetane
The synthesis of 2,2-dimethyloxetane from this compound is proposed as a two-step process. The first step involves the selective hydrolysis of the primary bromide to form the intermediate 2-chloro-2-methyl-1-propanol (B11764102). The second step is an intramolecular Williamson ether synthesis, where the chlorohydrin is treated with a base to induce ring closure to the desired oxetane.
Reaction Pathway
Caption: Proposed synthesis of 2,2-dimethyloxetane.
Experimental Protocol
Step 1: Synthesis of 2-Chloro-2-methyl-1-propanol
-
To a solution of this compound (17.15 g, 0.1 mol) in a 1:1 mixture of acetone (B3395972) and water (100 mL), add sodium bicarbonate (12.6 g, 0.15 mol).
-
Heat the reaction mixture to reflux for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude 2-chloro-2-methyl-1-propanol, which can be used in the next step without further purification.
Step 2: Synthesis of 2,2-Dimethyloxetane
-
Dissolve the crude 2-chloro-2-methyl-1-propanol in a 20% aqueous solution of sodium hydroxide (B78521) (100 mL).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture and perform steam distillation to isolate the volatile 2,2-dimethyloxetane.
-
Separate the organic layer from the distillate and dry it over anhydrous potassium carbonate.
-
Further purify by fractional distillation.
Quantitative Data
| Compound | Starting Material (g) | Product (g) | Expected Yield (%) |
| 2-Chloro-2-methyl-1-propanol | 17.15 | ~10.3 | ~95 (crude) |
| 2,2-Dimethyloxetane | ~10.3 (crude) | ~5.1 | ~60 |
Synthesis of 1-tert-Butyl-3,3-dimethylazetidine
The synthesis of 1-tert-butyl-3,3-dimethylazetidine is proposed to proceed via a nucleophilic substitution of this compound with tert-butylamine (B42293) to form an intermediate chloroamine, followed by a base-mediated intramolecular cyclization.
Reaction Pathway
Caption: Proposed synthesis of a substituted azetidine (B1206935).
Experimental Protocol
Step 1: Synthesis of N-(2-Chloro-2-methylpropyl)-tert-butylamine
-
In a sealed tube, add this compound (8.57 g, 0.05 mol) to an excess of tert-butylamine (21.9 g, 0.3 mol).
-
Heat the mixture at 100°C for 48 hours.
-
Cool the reaction mixture to room temperature and partition between diethyl ether (100 mL) and 1 M aqueous sodium hydroxide (50 mL).
-
Separate the organic layer, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to obtain the desired chloroamine.
Step 2: Synthesis of 1-tert-Butyl-3,3-dimethylazetidine
-
To a stirred suspension of sodium hydride (1.44 g, 60% dispersion in mineral oil, 0.036 mol) in anhydrous tetrahydrofuran (B95107) (THF, 50 mL) under a nitrogen atmosphere, add a solution of N-(2-chloro-2-methylpropyl)-tert-butylamine (5.33 g, 0.03 mol) in anhydrous THF (20 mL) dropwise at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12 hours.
-
Cool the mixture to 0°C and cautiously quench the excess sodium hydride with water.
-
Extract the mixture with diethyl ether (3 x 40 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous potassium carbonate.
-
Remove the solvent under reduced pressure and purify the resulting azetidine by distillation.
Quantitative Data
| Compound | Starting Material (g) | Product (g) | Expected Yield (%) |
| N-(2-Chloro-2-methylpropyl)-tert-butylamine | 8.57 | ~6.2 | ~70 |
| 1-tert-Butyl-3,3-dimethylazetidine | 5.33 | ~3.0 | ~70 |
Synthesis of 2,2-Dimethylthietane
The synthesis of 2,2-dimethylthietane from this compound can be envisioned through a reaction with a sulfur nucleophile, such as sodium sulfide (B99878), leading to an intermediate that undergoes intramolecular cyclization. A more controlled approach involves reaction with sodium thiomethoxide followed by demethylation and cyclization. A direct approach using sodium sulfide is presented here.
Reaction Pathway
Caption: Proposed synthesis of 2,2-dimethylthietane.
Experimental Protocol
-
In a round-bottom flask, dissolve sodium sulfide nonahydrate (24.0 g, 0.1 mol) in dimethylformamide (DMF, 150 mL).
-
Heat the mixture to 80°C with vigorous stirring.
-
Add a solution of this compound (17.15 g, 0.1 mol) in DMF (50 mL) dropwise over 1 hour.
-
After the addition, maintain the reaction temperature at 80°C for an additional 6 hours.
-
Cool the reaction mixture and pour it into 500 mL of ice-water.
-
Extract the aqueous mixture with pentane (B18724) (4 x 100 mL).
-
Combine the organic extracts and wash them with water (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic phase over anhydrous calcium chloride.
-
Carefully remove the pentane by distillation at atmospheric pressure.
-
Purify the residue by fractional distillation to obtain 2,2-dimethylthietane.
Quantitative Data
| Compound | Starting Material (g) | Product (g) | Expected Yield (%) |
| 2,2-Dimethylthietane | 17.15 | ~4.1 | ~40 |
Disclaimer: The protocols described above are proposed synthetic routes and have not been experimentally validated with the specific starting material, this compound. These protocols are intended for informational purposes for qualified researchers and should be adapted and optimized based on laboratory experiments and safety considerations. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes and Protocols for the Synthesis of 1-Bromo-2-chloro-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of 1-Bromo-2-chloro-2-methylpropane, a halogenated alkane with potential applications as an intermediate in organic synthesis. The described methodology is based on a two-step free-radical halogenation pathway starting from isobutane (B21531).
Reaction Scheme
The synthesis proceeds in two sequential steps:
-
Free-Radical Chlorination of Isobutane: Isobutane is first chlorinated to produce 2-chloro-2-methylpropane (B56623).
-
Free-Radical Bromination of 2-chloro-2-methylpropane: The intermediate is then brominated to yield the final product, this compound.
Experimental Protocols
Materials and Equipment:
-
Isobutane (gas)
-
Chlorine (gas)
-
Bromine
-
Inert solvent (e.g., carbon tetrachloride)
-
Photochemical reactor with a UV lamp
-
Gas dispersion tube
-
Reaction flask with a condenser and gas outlet
-
Separatory funnel
-
Distillation apparatus
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
-
Drying agent (e.g., anhydrous sodium sulfate)
Step 1: Synthesis of 2-chloro-2-methylpropane
This procedure outlines the free-radical chlorination of isobutane.[1]
-
Reaction Setup: Assemble a photochemical reactor equipped with a UV lamp, a gas dispersion tube, a magnetic stirrer, a condenser, and a gas outlet. The outlet should be connected to a trap to neutralize excess chlorine and hydrogen chloride gas.
-
Reactant Introduction: In a suitable inert solvent like carbon tetrachloride, cool the reaction flask in an ice bath. Introduce a measured amount of isobutane gas into the solvent via the gas dispersion tube.
-
Chlorination: While stirring and irradiating with UV light, slowly bubble chlorine gas through the isobutane solution. The reaction is typically initiated by UV light which promotes the formation of chlorine radicals.[1] Maintain a low temperature to control the reaction rate and minimize side products.
-
Monitoring: The reaction progress can be monitored by observing the disappearance of the greenish-yellow color of chlorine.
-
Work-up: Once the reaction is complete, stop the flow of chlorine and turn off the UV lamp. Allow the reaction mixture to warm to room temperature. Wash the organic layer with a dilute solution of sodium bicarbonate to remove any remaining acid, followed by a wash with water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate. The 2-chloro-2-methylpropane can be purified by fractional distillation.
Step 2: Synthesis of this compound
This procedure details the free-radical bromination of the 2-chloro-2-methylpropane intermediate.[1]
-
Reaction Setup: In a reaction flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a UV lamp, dissolve the purified 2-chloro-2-methylpropane in an inert solvent.
-
Bromination: While stirring and irradiating with UV light, add bromine dropwise from the dropping funnel. The reaction should be carried out at a controlled temperature, typically near room temperature. The disappearance of the reddish-brown color of bromine indicates the progress of the reaction.
-
Work-up: After the addition of bromine is complete and the color has faded, continue stirring under UV irradiation for a short period to ensure complete reaction. Wash the reaction mixture with a solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with water and a brine solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate. The final product, this compound, can be isolated and purified by fractional distillation under reduced pressure.
Data Presentation
| Parameter | 2-chloro-2-methylpropane | This compound |
| Molecular Formula | C4H9Cl | C4H8BrCl |
| Molecular Weight | 92.57 g/mol | 171.46 g/mol |
| Boiling Point | 51-52 °C | Not readily available |
| Yield | Variable | Not readily available |
| ¹H NMR (Predicted) | Singlet (9H) | Singlet (6H), Singlet (2H) |
| ¹³C NMR (Predicted) | 2 peaks | 3 peaks |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Application Note: HPLC Separation of 1-Bromo-2-chloro-2-methylpropane
This application note details a High-Performance Liquid Chromatography (HPLC) method for the separation and analysis of 1-Bromo-2-chloro-2-methylpropane. This method is applicable for purity assessment, impurity profiling, and quality control in research, development, and manufacturing environments.
Introduction
This compound is a halogenated alkane. A reliable analytical method is crucial for its characterization and quality control. This document provides a detailed protocol for its separation using reverse-phase HPLC. Due to the compound's lack of a strong UV chromophore, two detection methods are presented: UV detection at a low wavelength and Refractive Index (RI) detection for enhanced sensitivity and universality.
Experimental Protocols
Method 1: UV Detection
This method is suitable when a Refractive Index detector is not available and relies on the weak UV absorbance of the analyte at low wavelengths.
Chromatographic Conditions:
| Parameter | Value |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724):Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 205 nm |
| Run Time | 10 minutes |
Sample Preparation:
Prepare a stock solution of this compound in Acetonitrile at a concentration of 1 mg/mL. From the stock solution, prepare a working standard of 100 µg/mL by diluting with the mobile phase. Filter all samples through a 0.45 µm syringe filter before injection.
Method 2: Refractive Index (RI) Detection
This is the recommended method for accurate quantification due to the analyte's poor UV absorbance.
Chromatographic Conditions:
| Parameter | Value |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35°C |
| RI Detector Temp. | 35°C |
| Run Time | 10 minutes |
Sample Preparation:
Prepare a stock solution of this compound in the mobile phase at a concentration of 5 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.5 mg/mL to 5 mg/mL. Filter all samples through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Summary of Expected Chromatographic Parameters
| Analyte | Method | Retention Time (min) | Tailing Factor | Theoretical Plates |
| This compound | UV Detection | ~ 4.5 | < 1.5 | > 2000 |
| This compound | RI Detection | ~ 4.5 | < 1.5 | > 2000 |
Note: The retention time is an estimate and may vary depending on the specific instrument and column conditions.
Experimental Workflow and Diagrams
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow for this compound.
Discussion
The reverse-phase method described provides a straightforward approach for the separation of this compound. The use of a "Newcrom R1" column, which has low silanol (B1196071) activity, is beneficial for achieving good peak shape for this type of analyte.[1] The mobile phase consisting of acetonitrile and water is a common and effective choice for reverse-phase chromatography.[1]
The primary challenge in the analysis of this compound is its lack of a significant UV-absorbing chromophore. While detection at low UV wavelengths (around 205 nm) is possible, it may suffer from low sensitivity and interference from mobile phase components or impurities. For more accurate and sensitive quantification, the use of a universal detector such as a Refractive Index (RI) detector is highly recommended. RI detectors are well-suited for the analysis of non-chromophoric compounds. It is important to note that RI detection requires an isocratic mobile phase and is sensitive to temperature fluctuations, hence the need for stable column and detector temperatures.
The provided methods are scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[1] For mass spectrometry (MS) compatible applications, the mobile phase can be modified by replacing any non-volatile acids with a volatile alternative like formic acid.[1]
Conclusion
The detailed HPLC methods provide a robust framework for the separation and analysis of this compound. The choice between UV and RI detection will depend on the specific requirements of the analysis and the available instrumentation. The RI detection method is recommended for achieving higher sensitivity and accuracy.
References
Application Notes and Protocols: Reaction of 1-Bromo-2-chloro-2-methylpropane with Sodium Azide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed analysis of the reaction between 1-bromo-2-chloro-2-methylpropane and sodium azide (B81097). It outlines the governing reaction mechanism, predicts the major product, and offers a comprehensive experimental protocol for its synthesis. Safety considerations for handling sodium azide are strongly emphasized. The structural complexity of the alkyl halide, featuring both a primary bromide and a tertiary chloride, presents a compelling case study in competitive nucleophilic substitution reactions.
Introduction and Mechanistic Overview
This compound is a bifunctional alkyl halide that presents two potential sites for nucleophilic substitution. The reaction with a potent nucleophile like the azide ion (N₃⁻), typically supplied by sodium azide, is governed by the principles of Sₙ1 and Sₙ2 reaction mechanisms.[1][2]
The substrate structure includes:
-
A primary (1°) carbon bonded to a bromine atom.
-
A tertiary (3°) carbon bonded to a chlorine atom.
While primary alkyl halides typically favor the Sₙ2 pathway, the carbon bearing the bromine in this molecule is adjacent to a sterically bulky tertiary carbon, creating a neopentyl-like structure. This arrangement severely hinders the backside attack required for an Sₙ2 reaction.[3] Conversely, tertiary alkyl halides readily undergo Sₙ1 reactions due to their ability to form stable tertiary carbocation intermediates.[4][5][6]
Therefore, the reaction is predicted to proceed overwhelmingly via an Sₙ1 mechanism at the tertiary carbon . The chloride ion will act as the leaving group to form a stable tertiary carbocation, which is then rapidly attacked by the azide nucleophile. The primary C-Br bond is expected to remain intact.
Predicted Major Product: 1-Bromo-2-azido-2-methylpropane
Data Presentation
The following table summarizes the key physical and chemical properties of the reactants and the expected major product.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Features |
| This compound | C₄H₈BrCl | 171.46 | 157-159 | Substrate with two potential leaving groups: a primary bromide and a tertiary chloride.[7] |
| Sodium Azide | NaN₃ | 65.01 | Decomposes at 275 | Source of the azide (N₃⁻) nucleophile. Highly toxic and potentially explosive.[1] |
| 1-Bromo-2-azido-2-methylpropane | C₄H₈BrN₃ | 178.03 | Not available | Predicted major product. Contains a characteristic azide functional group, which is a versatile precursor for amines and nitrogen-containing heterocycles via "click" chemistry or reduction.[8][9] The presence of the azide can be confirmed by a strong IR absorption near 2100 cm⁻¹. |
Signaling Pathways and Logical Relationships
The diagrams below illustrate the predicted chemical transformation and a generalized workflow for the experiment.
Caption: Predicted Sₙ1 reaction mechanism.
Caption: General experimental workflow diagram.
Experimental Protocols
Protocol Title: Synthesis of 1-Bromo-2-azido-2-methylpropane via Sₙ1 Reaction
Objective: To synthesize 1-bromo-2-azido-2-methylpropane from this compound and sodium azide and to characterize the final product.
4.1. Materials and Equipment
-
Reagents:
-
This compound (≥98%)
-
Sodium azide (NaN₃, ≥99.5%)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Diethyl ether (or Ethyl Acetate), anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Condenser
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Fume hood and personal protective equipment (PPE)
-
4.2. CRITICAL SAFETY PRECAUTIONS
-
Toxicity: Sodium azide (NaN₃) is acutely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. Handle with extreme care in a well-ventilated chemical fume hood. Always wear gloves, a lab coat, and safety goggles.
-
Explosion Hazard: Do not allow sodium azide to come into contact with heavy metals (e.g., lead, copper) or their salts, as this can form highly explosive heavy metal azides. Use glass or Teflon equipment.
-
Acid Incompatibility: Contact with acids will liberate highly toxic and explosive hydrazoic acid (HN₃) gas. Avoid acidic conditions during the reaction and work-up.
-
Waste Disposal: All azide-containing waste must be quenched and disposed of according to institutional safety protocols. A common method is treatment with sodium nitrite (B80452) and then ammonium (B1175870) ceric nitrate.
4.3. Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (8.57 g, 50 mmol) in 40 mL of anhydrous DMSO.
-
Addition of Nucleophile: Carefully add sodium azide (3.90 g, 60 mmol, 1.2 equivalents) to the solution in portions to control any potential exotherm.[10]
-
Reaction Conditions: Stir the mixture at room temperature (approx. 25°C) for 24-48 hours. The reaction progress can be monitored by TLC or GC analysis by observing the disappearance of the starting material. Gentle heating (e.g., to 40-50°C) may be applied to increase the rate if the reaction is slow, but this also increases the risk of side reactions.
-
Work-up and Extraction:
-
Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing 200 mL of cold deionized water.
-
Extract the aqueous phase with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them with deionized water (2 x 50 mL) to remove residual DMSO, followed by a wash with brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator at low temperature and pressure.
4.4. Purification and Characterization
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica (B1680970) gel, using a hexane/ethyl acetate (B1210297) gradient as the eluent, to yield the pure product.
-
Characterization:
-
IR Spectroscopy: Confirm the presence of the azide group by identifying a strong, sharp absorption peak around 2100 cm⁻¹.
-
NMR Spectroscopy (¹H and ¹³C): Verify the structure of 1-bromo-2-azido-2-methylpropane and confirm the absence of the starting material.
-
Mass Spectrometry: Determine the molecular weight of the product to confirm its identity.
-
Conclusion
The reaction of this compound with sodium azide is a clear example of how substrate structure dictates the reaction pathway in nucleophilic substitutions. The steric hindrance at the primary carbon effectively shuts down the Sₙ2 pathway, while the stability of the tertiary carbocation strongly favors an Sₙ1 reaction at the tertiary carbon. The expected major product is 1-bromo-2-azido-2-methylpropane, a valuable synthetic intermediate. The provided protocol offers a reliable method for its synthesis, with a critical emphasis on the stringent safety measures required when handling sodium azide.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. organic chemistry - Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. This compound | C4H8BrCl | CID 82760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 9. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. application.wiley-vch.de [application.wiley-vch.de]
The Role of 1-Bromo-2-chloro-2-methylpropane in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols
Disclaimer: Publicly available scientific literature and chemical databases contain limited specific information on the role and applications of 1-Bromo-2-chloro-2-methylpropane (CAS: 10601-61-3) in pharmaceutical intermediate synthesis. The following application notes and protocols are therefore based on the known reactivity of its structural isomer, 1-Bromo-3-chloro-2-methylpropane, and general principles of organic synthesis involving sterically hindered haloalkanes. Researchers should treat these as illustrative examples and optimize any procedures for their specific needs.
Introduction
This compound is a halogenated alkane possessing two distinct leaving groups: a primary bromide and a tertiary chloride. This bifunctional nature, combined with the steric hindrance provided by the quaternary carbon, makes it a potentially versatile building block in the synthesis of complex pharmaceutical intermediates. Its structure allows for selective or sequential nucleophilic substitution reactions, enabling the introduction of the neopentyl-like framework into target molecules. This moiety can be valuable in drug design for modulating lipophilicity, metabolic stability, and steric profile.
Potential Applications in Pharmaceutical Synthesis
Based on the reactivity of analogous haloalkanes, this compound is anticipated to be a useful reagent in the synthesis of various classes of therapeutic agents. The primary bromide is more susceptible to SN2 reactions, while the tertiary chloride can undergo SN1 reactions under appropriate conditions.
Potential therapeutic areas where intermediates derived from this compound could be relevant include:
-
Anticonvulsants: Introduction of the branched alkyl chain can be a strategy in the design of new anticonvulsant drugs.
-
Antidepressants and Antipsychotics: The synthesis of certain psychoactive drugs involves the alkylation of amine or alcohol functionalities, a reaction for which this compound could be employed.[1]
-
Local Anesthetics: The lipophilic character of the substituent introduced by this reagent could be beneficial in the development of new local anesthetic compounds.[1]
Data Presentation: Predicted Reactivity and Products
The following table summarizes the expected reactivity of this compound with various nucleophiles and the potential pharmaceutical intermediates that could be synthesized.
| Nucleophile | Reaction Type | Probable Site of Attack | Potential Product | Potential Pharmaceutical Application |
| Primary Amine (R-NH₂) | SN2 | Primary Carbon (C-Br) | N-alkylated amine | Synthesis of precursors for antidepressants, antipsychotics |
| Secondary Amine (R₂NH) | SN2 | Primary Carbon (C-Br) | N-alkylated amine | Building blocks for various CNS-active compounds |
| Alcohol (R-OH) / Alkoxide (R-O⁻) | SN2 / Williamson Ether Synthesis | Primary Carbon (C-Br) | Ether | Modification of phenolic or alcoholic APIs to improve bioavailability |
| Thiol (R-SH) / Thiolate (R-S⁻) | SN2 | Primary Carbon (C-Br) | Thioether | Synthesis of various sulfur-containing pharmacophores |
| Cyanide (CN⁻) | SN2 | Primary Carbon (C-Br) | Nitrile | Precursor for carboxylic acids, amides, and amines in drug synthesis |
| Azide (N₃⁻) | SN2 | Primary Carbon (C-Br) | Azide | Precursor for primary amines via reduction |
Experimental Protocols
The following are generalized experimental protocols for key reactions involving this compound. These are illustrative and require optimization for specific substrates and desired outcomes.
Protocol 1: N-Alkylation of a Primary Amine
Objective: To synthesize a secondary amine intermediate by reacting this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N)
-
Anhydrous acetonitrile (B52724) (MeCN) or dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
To a solution of the primary amine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol of amine) in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous acetonitrile dropwise over 10 minutes.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: O-Alkylation of a Phenol (B47542) (Williamson Ether Synthesis)
Objective: To synthesize an aryl ether intermediate by reacting this compound with a phenol.
Materials:
-
This compound
-
Phenol derivative
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF) or acetone
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a solution of the phenol (1.0 eq) in anhydrous DMF (10 mL/mmol of phenol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the generalized synthetic pathways described in the protocols.
Caption: Workflow for the N-alkylation of a primary amine.
Caption: Synthetic pathway for O-alkylation of a phenol.
References
Application Notes and Protocols: 1-Bromo-2-chloro-2-methylpropane in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-chloro-2-methylpropane is a halogenated aliphatic hydrocarbon with potential applications as a building block in the synthesis of complex organic molecules, including those with agrochemical applications. Its utility stems from the presence of two different halogen atoms on a sterically hindered neopentyl-like framework, offering opportunities for selective functionalization. As a tertiary alkyl halide, its reactivity is primarily governed by SN1-type reactions, proceeding through a stable tertiary carbocation intermediate. This allows for the introduction of the 2-chloro-2-methylpropyl moiety into various molecular scaffolds.
While direct literature on the extensive use of this compound in the synthesis of commercial agrochemicals is limited, its structural motifs are found in various biologically active compounds. The closely related tert-butyl chloride (2-chloro-2-methylpropane) is a known intermediate in agrochemical development[1]. This document provides an overview of the potential applications of this compound in agrochemical synthesis, along with representative experimental protocols for key transformations. The protocols provided are based on established organic synthesis principles and are intended as a starting point for research and development.
Potential Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical synthesis is as an alkylating agent to introduce the 2-chloro-2-methylpropyl group. This moiety can be a key component of a larger, biologically active molecule, influencing its steric and electronic properties, and consequently its efficacy as a fungicide, herbicide, or insecticide.
Key Reaction Types:
-
Ether Synthesis: Reaction with substituted phenols or alkoxides to form aryl or alkyl ethers. The resulting ether linkage is a common feature in many agrochemicals.
-
Thioether Synthesis: Reaction with thiols or thiolates to generate thioethers. Sulfur-containing compounds are prevalent in various classes of pesticides.
-
Amine Alkylation: Reaction with primary or secondary amines, including substituted anilines and heterocyclic amines, to produce N-alkylated products. Many modern agrochemicals are nitrogen-containing compounds.
-
Friedel-Crafts Alkylation: Although less common for tertiary halides due to competing elimination reactions, under specific conditions, it could be used to attach the 2-chloro-2-methylpropyl group to an aromatic ring.
Experimental Protocols
The following are representative protocols for the application of this compound in the synthesis of potential agrochemical intermediates.
Protocol 1: Synthesis of a Substituted Aryl Ether
This protocol describes the synthesis of a hypothetical fungicide precursor via the Williamson ether synthesis.
Reaction:
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 171.46 | 10 | 1.71 g |
| 4-Nitrophenol (B140041) | 139.11 | 10 | 1.39 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 15 | 2.07 g |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 20 mL |
| Diethyl ether | 74.12 | - | 50 mL |
| 1 M Hydrochloric acid (HCl) | 36.46 | - | 20 mL |
| Saturated Sodium Bicarbonate Solution | - | - | 20 mL |
| Brine | - | - | 20 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol (1.39 g, 10 mmol) and potassium carbonate (2.07 g, 15 mmol) in N,N-dimethylformamide (20 mL).
-
Stir the mixture at room temperature for 15 minutes to form the phenoxide.
-
Add this compound (1.71 g, 10 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl (20 mL), followed by saturated sodium bicarbonate solution (20 mL), and finally with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford the desired aryl ether.
Expected Yield: 75-85% (representative)
Characterization Data (Hypothetical):
| Analysis | Expected Result |
| ¹H NMR | δ 8.20 (d, 2H), 7.00 (d, 2H), 4.10 (s, 2H), 1.65 (s, 6H) ppm. |
| ¹³C NMR | δ 163.0, 142.0, 126.0, 115.0, 75.0, 70.0, 30.0 ppm. |
| Mass Spec | [M+H]⁺ calculated for C₁₀H₁₂ClNO₃: 230.05; found: 230.07. |
Protocol 2: Synthesis of a Thioether Derivative
This protocol outlines the synthesis of a potential herbicide intermediate through nucleophilic substitution with a thiol.
Reaction:
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 171.46 | 10 | 1.71 g |
| Thiophenol | 110.18 | 10 | 1.10 g (1.0 mL) |
| Sodium Hydroxide (B78521) (NaOH) | 40.00 | 11 | 0.44 g |
| Ethanol (B145695) (95%) | 46.07 | - | 30 mL |
| Dichloromethane (B109758) (DCM) | 84.93 | - | 50 mL |
| Water | 18.02 | - | 50 mL |
| Brine | - | - | 20 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed |
Procedure:
-
In a 100 mL round-bottom flask, dissolve sodium hydroxide (0.44 g, 11 mmol) in ethanol (30 mL).
-
To this solution, add thiophenol (1.10 g, 10 mmol) dropwise at room temperature. Stir for 20 minutes to form the sodium thiophenoxide.
-
Add this compound (1.71 g, 10 mmol) to the reaction mixture.
-
Reflux the mixture for 4-6 hours. Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
To the residue, add water (50 mL) and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 30 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by vacuum distillation or column chromatography to obtain the desired thioether.
Expected Yield: 80-90% (representative)
Characterization Data (Hypothetical):
| Analysis | Expected Result |
| ¹H NMR | δ 7.40-7.20 (m, 5H), 3.30 (s, 2H), 1.60 (s, 6H) ppm. |
| ¹³C NMR | δ 135.0, 130.0, 129.0, 127.0, 70.0, 45.0, 30.0 ppm. |
| Mass Spec | [M]⁺ calculated for C₁₀H₁₃ClS: 200.04; found: 200.05. |
Diagrams
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-2-chloro-2-methylpropane
Welcome to the technical support center for the synthesis of 1-Bromo-2-chloro-2-methylpropane. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two most plausible synthetic routes are:
-
Free-Radical Bromination of 2-Chloro-2-methylpropane (B56623): This method involves the reaction of 2-chloro-2-methylpropane with a bromine source under UV light or with a radical initiator. While feasible, this method often suffers from low selectivity, leading to a mixture of products.
-
Nucleophilic Substitution of 2-Chloro-2-methyl-1-propanol (B11764102): This approach involves the conversion of the primary alcohol in 2-chloro-2-methyl-1-propanol to a bromide using a brominating agent like phosphorus tribromide (PBr₃). This route is generally more selective and can lead to higher yields of the desired product.
Q2: Why is my yield of this compound consistently low when using the free-radical bromination method?
A2: Low yields in free-radical halogenation are common due to the formation of multiple byproducts.[1] The high reactivity of chlorine radicals can lead to further chlorination, and the bromination may not be selective for the desired primary carbon.[2] Over-bromination, resulting in di- or tri-brominated compounds, is also a significant side reaction that reduces the yield of the target molecule.
Q3: What are the expected side products in the synthesis of this compound?
A3: In the free-radical bromination of 2-chloro-2-methylpropane , potential side products include:
-
Di-brominated and poly-brominated alkanes.
-
Isomeric products from the rearrangement of radical intermediates, although less common for this substrate.
-
Over-chlorinated starting material if the reaction conditions are not well-controlled.
In the nucleophilic substitution of 2-chloro-2-methyl-1-propanol with PBr₃ , potential side products include:
-
Unreacted starting alcohol.
-
Elimination products, such as 2-chloro-1-methylpropene.
-
Phosphorous acid byproducts.[3]
Q4: How can I effectively purify the final product?
A4: Purification of this compound typically involves the following steps:
-
Washing: The crude product should be washed with a mild base, such as a 5% sodium bicarbonate solution, to neutralize any remaining acid.[4] This is followed by washing with water and brine.
-
Drying: The organic layer should be dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.
-
Distillation: Fractional distillation is the most effective method for separating the desired product from unreacted starting materials and byproducts with different boiling points.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive brominating agent (e.g., degraded PBr₃). | Use a fresh bottle of the brominating agent. Ensure it has been stored under appropriate anhydrous conditions. |
| Insufficient reaction temperature or time. | Monitor the reaction progress using TLC or GC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. For free-radical reactions, ensure adequate UV irradiation. | |
| Presence of water in the reaction mixture (for PBr₃ route). | Ensure all glassware is thoroughly dried and the reaction is performed under an inert, anhydrous atmosphere. Use anhydrous solvents. | |
| Formation of Multiple Products (Low Selectivity) | Reaction conditions favor multiple halogenations (free-radical route). | Use a controlled amount of the brominating agent and monitor the reaction closely to stop it once the desired product is formed. Using N-bromosuccinimide (NBS) as the bromine source can sometimes improve selectivity. |
| High reaction temperature leading to side reactions. | For the PBr₃ reaction, maintain a low temperature during the addition of the reagent to minimize elimination side reactions. For free-radical reactions, optimizing the temperature can sometimes improve selectivity. | |
| Difficult Product Isolation | Emulsion formation during aqueous workup. | Add a small amount of brine to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous layer. |
| Co-distillation of impurities with the product. | Ensure efficient fractional distillation with a column of appropriate length and packing material. Collect narrow boiling point fractions. |
Quantitative Data Summary
| Reaction | Starting Material | Reagents | Reported Yield | Reference |
| Synthesis of 1-Bromo-2-methylpropane | 2-Methyl-1-propanol | HBr, H₂SO₄ | 42.9% | [4] |
| Free-radical bromination of 2-methylpropane | 2-Methylpropane | Br₂, UV light | Major product is 2-bromo-2-methylpropane | [5][6] |
| Conversion of alcohol to bromide | Primary Alcohols | PBr₃ | Generally good to high yields | [3][7] |
Experimental Protocols
Method 1: Proposed Protocol for Free-Radical Bromination of 2-Chloro-2-methylpropane
This protocol is based on general procedures for free-radical halogenation.
Materials:
-
2-Chloro-2-methylpropane (tert-butyl chloride)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or a UV lamp
-
Anhydrous carbon tetrachloride (or a safer alternative like cyclohexane)
-
5% Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-2-methylpropane (1.0 eq) and N-bromosuccinimide (1.1 eq) in anhydrous carbon tetrachloride.
-
Add a catalytic amount of AIBN (0.02 eq). Alternatively, position a UV lamp to irradiate the flask.
-
Heat the mixture to reflux (or irradiate with the UV lamp) and monitor the reaction progress by GC or TLC. The reaction is typically complete when the solid NBS has been consumed and succinimide (B58015) is observed floating on the surface.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain this compound.
Method 2: Proposed Protocol for Synthesis from 2-Chloro-2-methyl-1-propanol
This protocol is based on the well-established conversion of primary alcohols to alkyl bromides using PBr₃.[3][7]
Materials:
-
2-Chloro-2-methyl-1-propanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane
-
Ice bath
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, dropping funnel, separatory funnel, distillation apparatus
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-2-methyl-1-propanol (1.0 eq) and dissolve it in anhydrous diethyl ether.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise via a dropping funnel, ensuring the internal temperature does not rise above 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to yield this compound.
Visualizations
Caption: Comparison of two primary synthesis routes.
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. drishtiias.com [drishtiias.com]
- 2. quora.com [quora.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 1-Bromo-2-methylpropane synthesis - chemicalbook [chemicalbook.com]
- 5. When 2-methylpropane is treated with bromine in the | StudySoup [studysoup.com]
- 6. sarthaks.com [sarthaks.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 1-Bromo-2-chloro-2-methylpropane
This technical support guide is intended for researchers, scientists, and drug development professionals encountering challenges during the purification of 1-Bromo-2-chloro-2-methylpropane. Below you will find troubleshooting advice and frequently asked questions to assist in obtaining a high-purity final product.
Troubleshooting Guide
Problem 1: Low yield of this compound after purification.
-
Potential Cause: Incomplete reaction or loss of product during the work-up and purification stages.
-
Suggested Solutions:
-
Reaction Monitoring: Ensure the reaction has gone to completion by using an appropriate analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC), before beginning the purification process.
-
Extraction Efficiency: During aqueous washes, ensure thorough mixing to facilitate the removal of impurities. However, avoid overly vigorous shaking that can lead to the formation of stable emulsions. If an emulsion forms, adding a small amount of brine can help to break it.
-
Distillation Parameters: Carefully monitor the distillation temperature and pressure to avoid loss of the product. The boiling point of this compound is approximately 129.5 °C at atmospheric pressure.[1] Collecting fractions over a narrow temperature range will maximize the purity of the desired product.
-
Problem 2: Presence of unreacted 2-chloro-2-methylpropane (B56623) in the final product.
-
Potential Cause: Incomplete bromination of the starting material.
-
Suggested Solutions:
-
Reaction Conditions: Re-evaluate the reaction conditions, including reaction time, temperature, and the stoichiometry of the brominating agent, to ensure complete conversion of the starting material.
-
Fractional Distillation: Due to the significant difference in boiling points between 2-chloro-2-methylpropane (51-52 °C) and this compound (~129.5 °C), careful fractional distillation should effectively separate the unreacted starting material.[1][2][3][4][5]
-
Problem 3: The purified product is acidic.
-
Potential Cause: Residual acidic byproducts from the reaction, such as hydrogen bromide or the catalyst.
-
Suggested Solutions:
-
Neutralizing Wash: Wash the crude product with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) to neutralize any acidic impurities. Continue the washings until the aqueous layer is no longer acidic (test with litmus (B1172312) paper).
-
Water Wash: Following the basic wash, perform a water wash to remove any remaining inorganic salts before the drying step.
-
Problem 4: Water is present in the final product.
-
Potential Cause: Incomplete drying of the organic phase before distillation.
-
Suggested Solutions:
-
Drying Agent: Use a sufficient amount of a suitable anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). Ensure the drying agent is finely powdered to maximize its surface area.
-
Drying Time: Allow adequate contact time between the organic phase and the drying agent with occasional swirling. If the drying agent clumps together, it is an indication that more is needed.
-
Separation: Ensure that all of the aqueous layer is removed before adding the drying agent.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: Common byproducts can include:
-
Unreacted Starting Material: 2-chloro-2-methylpropane.
-
Isomeric Products: Such as 2-bromo-1-chloro-2-methylpropane. The formation of isomers is common in free-radical halogenation reactions.
-
Over-halogenated Products: For instance, 1,2-dibromo-2-methylpropane (B1593978).
-
Elimination Products: Such as isobutylene, which can form under certain reaction conditions, particularly in the presence of a base or at elevated temperatures.[6]
Q2: How can I effectively remove these byproducts?
A2: A combination of chemical and physical purification methods is typically employed:
-
Washing: An initial wash with water can remove water-soluble impurities. A subsequent wash with a dilute basic solution (e.g., sodium bicarbonate) will remove acidic byproducts.
-
Drying: The use of an anhydrous salt like magnesium sulfate or sodium sulfate removes residual water.
-
Fractional Distillation: This is the most critical step for separating the desired product from organic byproducts with different boiling points.
Q3: What are the key physical properties to consider during the purification of this compound?
A3: The boiling points of the main product and potential impurities are crucial for successful purification by distillation. The differing solubilities of the components in aqueous and organic phases are also important for the washing steps. This compound is sparingly soluble in water.
Data Presentation
| Compound | Molecular Formula | Boiling Point (°C) |
| This compound | C₄H₈BrCl | ~129.5 (at 760 mmHg)[1] |
| 2-chloro-2-methylpropane | C₄H₉Cl | 51-52[2][3][4][5] |
| 2-bromo-2-methylpropane (B165281) | C₄H₉Br | 72-74[6][7][8][9][10] |
| 1,2-dibromo-2-methylpropane | C₄H₈Br₂ | 148-150[11][12][13] |
| Isobutylene | C₄H₈ | -6.9[14][15][16] |
Note: The boiling point of this compound is an estimate for atmospheric pressure based on available data.
Experimental Protocols
Protocol for the Purification of this compound
-
Transfer to Separatory Funnel: After the reaction is complete, transfer the reaction mixture to a separatory funnel.
-
Aqueous Wash: Add an equal volume of deionized water and gently shake the funnel, periodically venting to release any pressure. Allow the layers to separate and discard the aqueous (lower) layer.
-
Neutralizing Wash: Add a saturated solution of sodium bicarbonate. Shake gently and vent frequently as carbon dioxide gas may be evolved. Allow the layers to separate and discard the aqueous layer. Check the pH of the aqueous layer with litmus paper to ensure it is neutral or slightly basic. Repeat this step if necessary.
-
Final Water Wash: Wash the organic layer with deionized water one final time to remove any residual base.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate. Swirl the flask occasionally for 10-15 minutes. The organic liquid should be clear and no longer cloudy.
-
Decanting/Filtration: Carefully decant or filter the dried organic liquid into a round-bottom flask suitable for distillation.
-
Fractional Distillation: Assemble a fractional distillation apparatus. Slowly heat the flask and collect the fraction that distills at the boiling point of this compound (approximately 129.5 °C at atmospheric pressure). Discard any initial fractions that distill at a lower temperature and stop the distillation if the temperature rises significantly above the expected boiling point.
Workflow for Purification of this compound
Caption: Purification workflow for this compound.
References
- 1. Page loading... [guidechem.com]
- 2. 2-Chloro-2-methylpropane, 99% 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 2-Chloro-2-methylpropane, 99% 25 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]
- 4. chemicalpoint.eu [chemicalpoint.eu]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. 2-bromo-2-methylpropane [stenutz.eu]
- 7. chemwhat.com [chemwhat.com]
- 8. 2-Bromo-2-methylpropane, 96%, stabilized 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. t-Butyl bromide | C4H9Br | CID 10485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Bromo-2-methylpropane | 507-19-7 [chemicalbook.com]
- 11. Page loading... [guidechem.com]
- 12. 1,2-dibromo-2-methylpropane [stenutz.eu]
- 13. 1,2-Dibromo-2-methylpropane 98 594-34-3 [sigmaaldrich.com]
- 14. Gas detectors and respiratory protection equipments C4H8 (isobutylene), CAS number 115-11-7 [en.gazfinder.com]
- 15. acs.org [acs.org]
- 16. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Technical Support Center: Synthesis of 1-Bromo-2-chloro-2-methylpropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-bromo-2-chloro-2-methylpropane.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and direct method for the synthesis of this compound is the electrophilic addition of bromine chloride (BrCl) to 2-methylpropene (isobutylene). The reaction typically proceeds through a stable tertiary carbocation intermediate, leading to the desired product.
Q2: What is the underlying mechanism of the reaction between 2-methylpropene and bromine chloride?
A2: The reaction is an electrophilic addition. The π-bond of the 2-methylpropene acts as a nucleophile, attacking the partially positive bromine atom of the polarized Br-Cl bond. This follows Markovnikov's rule, where the bromine atom adds to the less substituted carbon of the double bond, forming a more stable tertiary carbocation on the more substituted carbon. The chloride ion then acts as a nucleophile, attacking the carbocation to form the final product, this compound.
Q3: What are the expected common side products in this synthesis?
A3: The primary side products arise from the competitive attack of other nucleophiles present in the reaction mixture or from reactions involving impurities in the starting materials. The most common side products are:
-
1,2-dibromo-2-methylpropane: Formed if bromide ions (from Br₂ impurity or dissociation of BrCl) attack the carbocation intermediate.
-
1,2-dichloro-2-methylpropane: Formed if chlorine (Cl₂) is used to generate BrCl in situ and attacks the alkene directly.
-
2-Bromo-1-chloro-2-methylpropane (Anti-Markovnikov product): This is generally not expected in significant amounts under standard electrophilic addition conditions but could potentially form via a radical mechanism, for instance, in the presence of peroxides or UV light.
Q4: How does the purity of the bromine chloride source impact the side product profile?
A4: The purity of the bromine chloride is critical. Commercial sources of BrCl can contain dissolved Br₂ and Cl₂. The presence of Br₂ will lead to the formation of 1,2-dibromo-2-methylpropane, while excess Cl₂ can lead to 1,2-dichloro-2-methylpropane. Generating BrCl in situ from the reaction of Br₂ and Cl₂ requires careful stoichiometric control to minimize these side reactions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | 1. Moisture in Reaction: Water can react with the carbocation intermediate to form alcohol byproducts. 2. Suboptimal Temperature: Temperatures that are too high can promote elimination reactions, leading to the formation of alkenyl halides. 3. Incorrect Stoichiometry: An incorrect ratio of 2-methylpropene to bromine chloride can lead to unreacted starting material or increased side product formation. 4. Loss during Workup: The product is volatile, and significant amounts can be lost during solvent removal or distillation if not performed carefully. | 1. Ensure all glassware is thoroughly dried and use anhydrous solvents. 2. Maintain a low reaction temperature (typically between 0°C and -10°C) to favor the addition reaction. 3. Carefully measure the reactants. A slight excess of the alkene can sometimes be used to ensure the complete consumption of the halogenating agent. 4. Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature. Perform distillation at reduced pressure. |
| High Percentage of 1,2-dibromo-2-methylpropane | 1. Excess Bromine: The bromine chloride reagent may contain a significant amount of free bromine (Br₂). 2. Generation of Bromide Ions: The reaction conditions may favor the dissociation of BrCl into Br⁺ and Cl⁻, with the subsequent reaction of Br⁺ with Br⁻. | 1. Use a high-purity source of bromine chloride. If generating in situ, ensure chlorine is in slight excess relative to bromine. 2. Use a non-polar solvent to disfavor the formation of free ions. |
| High Percentage of 1,2-dichloro-2-methylpropane | 1. Excess Chlorine: If generating BrCl in situ, an excess of chlorine gas can lead to the direct chlorination of the alkene. | 1. Carefully control the stoichiometry of chlorine and bromine when preparing the BrCl reagent in situ. |
| Formation of an Unexpected Isomer | 1. Radical Reaction Conditions: The presence of UV light or radical initiators (like peroxides) can promote a radical addition mechanism, leading to the anti-Markovnikov product. | 1. Run the reaction in the dark and ensure that the starting materials and solvents are free of peroxides. |
Data Presentation
| Compound | Structure | Formation Pathway | Expected Yield |
| This compound | CH₂Br-C(Cl)(CH₃)₂ | Markovnikov addition of BrCl | Major Product |
| 1,2-Dibromo-2-methylpropane | CH₂Br-C(Br)(CH₃)₂ | Reaction with Br₂ impurity or Br⁻ | Minor Side Product |
| 1,2-Dichloro-2-methylpropane | CH₂Cl-C(Cl)(CH₃)₂ | Reaction with Cl₂ impurity | Minor Side Product |
| 2-Bromo-1-chloro-2-methylpropane | CH₂Cl-C(Br)(CH₃)₂ | Anti-Markovnikov addition (e.g., radical pathway) | Trace/None under ionic conditions |
Experimental Protocols
The following is a representative protocol for the synthesis of this compound based on general procedures for the electrophilic addition of interhalogens to alkenes.
Materials:
-
2-Methylpropene (isobutylene)
-
Bromine chloride (or bromine and chlorine for in situ generation)
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Anhydrous dichloromethane (B109758) (CH₂Cl₂)
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
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5% aqueous sodium bicarbonate solution (NaHCO₃)
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Saturated aqueous sodium chloride solution (brine)
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Three-necked round-bottom flask
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Dropping funnel
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Gas inlet tube
-
Magnetic stirrer
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Low-temperature bath (e.g., ice-salt or dry ice-acetone)
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Separatory funnel
-
Rotary evaporator
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Distillation apparatus
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet tube is flame-dried and allowed to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Alkene: Anhydrous dichloromethane is added to the flask, followed by the condensation of a known amount of 2-methylpropene gas at a low temperature (e.g., -10°C).
-
Preparation/Addition of Bromine Chloride: A solution of bromine chloride in anhydrous dichloromethane is prepared and placed in the dropping funnel. Alternatively, bromine can be added to the flask, followed by the slow bubbling of a stoichiometric amount of chlorine gas through the solution at low temperature to generate BrCl in situ.
-
Reaction: The bromine chloride solution is added dropwise to the stirred solution of 2-methylpropene at -10°C to 0°C. The reaction is monitored by the disappearance of the reddish-brown color of the bromine chloride.
-
Quenching: Once the addition is complete and the color has faded, the reaction is quenched by the addition of a cold 5% aqueous sodium bicarbonate solution to neutralize any remaining acid.
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Workup: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with a small portion of dichloromethane. The combined organic layers are washed with water and then with brine.
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Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator with a cold water bath.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound. The various side products can be identified and their relative amounts quantified using Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the crude product mixture.
Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
Caption: Competitive nucleophilic attack leading to the main product and a common side product.
Technical Support Center: Scale-Up of 1-Bromo-2-chloro-2-methylpropane Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of 1-Bromo-2-chloro-2-methylpropane synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly during the transition from laboratory to pilot-plant or industrial scale.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete Reaction: Insufficient reaction time or inadequate initiation of the free-radical chain reaction. | - Monitor the reaction progress using in-process controls like GC or HPLC to ensure the consumption of the starting material (2-chloro-2-methylpropane).- Ensure consistent and sufficient UV light intensity or initiator concentration for the free-radical bromination. |
| Sub-optimal Temperature: Temperature affects the rate of radical formation and propagation. If too low, the reaction may be slow; if too high, side reactions may dominate. | - For free-radical bromination, which is generally slower than chlorination, a moderate temperature increase might be necessary, but this must be carefully controlled to avoid side reactions.[1] | |
| Poor Mixing: Inadequate mixing in a larger reactor can lead to localized "hot spots" or areas of low reagent concentration, affecting reaction efficiency. | - Utilize computational fluid dynamics (CFD) modeling to optimize impeller design and agitation speed for the reactor scale.- Ensure the reactor system is designed to handle the viscosity and density of the reaction mixture effectively. | |
| High Levels of Impurities | Over-halogenation: Formation of di- or poly-brominated byproducts due to the high reactivity of bromine radicals. | - Carefully control the stoichiometry of bromine to 2-chloro-2-methylpropane (B56623). A slight excess of the alkane can help minimize over-halogenation.- Consider a semi-batch process where bromine is added incrementally to maintain a low concentration in the reactor. |
| Formation of Isomers: While bromination is more selective than chlorination, some reaction at other sites on the molecule can occur, especially at higher temperatures.[2] | - Maintain a lower reaction temperature to favor the more selective bromination at the desired position.[2] | |
| Elimination Side Reaction: Formation of 2-chloro-2-methylpropene due to the basicity of radical species or impurities. | - Ensure the absence of basic impurities in the starting materials and reaction vessel.- Optimize the temperature to favor substitution over elimination. | |
| Reaction Runaway/Poor Temperature Control | Exothermic Nature of Halogenation: Free-radical halogenation reactions are exothermic, and the heat generated can accelerate the reaction rate, leading to a thermal runaway if not properly managed.[1][3] | - Implement a robust reactor cooling system. For larger scales, jacket cooling combined with internal cooling coils may be necessary.- Conduct reaction calorimetry studies at the lab scale to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR) to design an adequate cooling capacity.[4]- Employ a semi-batch or continuous stirred-tank reactor (CSTR) setup to control the rate of reagent addition and heat generation.[5][6] |
| Difficulties in Product Purification | Close Boiling Points of Impurities: Impurities such as unreacted starting material, isomers, or over-halogenated products may have boiling points close to the desired product, making separation by distillation challenging. | - Utilize a fractional distillation column with a sufficient number of theoretical plates for efficient separation.- Consider vacuum distillation to lower the boiling points and prevent thermal degradation of the product. |
| Formation of Azeotropes: The product may form azeotropes with the solvent or impurities, complicating purification by distillation. | - Perform a thorough literature search or experimental screening for suitable solvents that do not form azeotropes with the product.- Consider alternative purification methods such as preparative chromatography for high-purity requirements, although this may be less feasible at a very large scale. |
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The industrial synthesis of this compound is likely to proceed via the free-radical bromination of 2-chloro-2-methylpropane (tert-butyl chloride). This is a subsequent step following the production of 2-chloro-2-methylpropane, which can be synthesized from isobutane (B21531) or tert-butanol.[3]
Q2: Why is bromination chosen over chlorination for the final step, and what are the implications for scale-up?
A2: Bromination is significantly more selective than chlorination in free-radical reactions.[2] This is a crucial advantage in preventing the formation of multiple isomers and over-halogenated products. For scale-up, this higher selectivity means a cleaner reaction profile and potentially simpler purification. However, bromination is a slower reaction than chlorination, which might necessitate longer reaction times or slightly higher temperatures to achieve a reasonable conversion rate.[1]
Q3: What are the primary safety concerns during the scale-up of this process?
A3: The primary safety concern is the management of the exothermic nature of the free-radical halogenation reaction to prevent a thermal runaway.[7] This requires a thorough understanding of the reaction's thermal hazards, which can be assessed through techniques like reaction calorimetry.[4] Additionally, handling bromine, which is corrosive and toxic, requires appropriate personal protective equipment (PPE) and engineering controls.
Q4: How can I monitor the progress of the reaction at a larger scale?
A4: Process Analytical Technology (PAT) is highly recommended for monitoring large-scale reactions.[8] In-line or at-line techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide real-time data on the consumption of starting materials and the formation of the product and byproducts. This allows for precise control over the reaction endpoint and helps in optimizing reaction conditions.
Q5: What are the expected major byproducts in the synthesis of this compound?
A5: Based on the principles of free-radical halogenation, the expected major byproducts include:
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Unreacted 2-chloro-2-methylpropane.
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Over-brominated products such as 1,1-dibromo-2-chloro-2-methylpropane.
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Isomeric products if the reaction temperature is not well-controlled.
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Elimination product: 2-chloro-2-methylpropene.
Q6: What type of reactor is most suitable for the large-scale production of this compound?
A6: A continuous stirred-tank reactor (CSTR) is often a good choice for large-scale, exothermic reactions like free-radical halogenation.[5][6] A CSTR allows for continuous addition of reactants and removal of products, which helps in managing heat generation and maintaining consistent reaction conditions. For better control over residence time and to approach plug flow characteristics, a cascade of CSTRs can be employed.[6]
Experimental Protocols
Synthesis of 2-Chloro-2-methylpropane (tert-Butyl Chloride) from tert-Butanol (Lab-Scale)
This protocol is a precursor step for the synthesis of this compound.
Materials:
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tert-Butanol
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Concentrated Hydrochloric Acid
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5% Sodium Bicarbonate solution
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Anhydrous Calcium Chloride
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a separatory funnel, combine 25 grams of anhydrous tert-butyl alcohol and 85 ml of concentrated hydrochloric acid.[9]
-
Shake the mixture for approximately 20 minutes, periodically venting the funnel to release pressure.[9]
-
Allow the layers to separate, and then discard the lower aqueous layer.
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Wash the organic layer with a 5% sodium bicarbonate solution, followed by a water wash.
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Dry the crude tert-butyl chloride over anhydrous calcium chloride.[9]
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Filter the drying agent and purify the product by distillation, collecting the fraction boiling at 49-51 °C.[9]
Note: This is a lab-scale procedure and requires significant modification and hazard assessment for scale-up.
Visualizations
References
- 1. Video: Radical Halogenation: Thermodynamics [jove.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 4. mt.com [mt.com]
- 5. mt.com [mt.com]
- 6. Continuous stirred tank reactors in fine chemical synthesis for efficient mixing, solids-handling, and rapid scale-up - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00232A [pubs.rsc.org]
- 7. icheme.org [icheme.org]
- 8. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 9. helgroup.com [helgroup.com]
Technical Support Center: Optimizing Nucleophilic Substitution of 1-Bromo-2-chloro-2-methylpropane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the nucleophilic substitution of 1-Bromo-2-chloro-2-methylpropane.
Troubleshooting Guide
This guide addresses common issues encountered during the nucleophilic substitution of this compound, a tertiary alkyl halide. The primary reaction pathway is expected to be the SN1 mechanism, with a competing E1 elimination reaction.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Suboptimal Solvent: The solvent may not be sufficiently polar to stabilize the tertiary carbocation intermediate essential for the SN1 mechanism.[1][2] | Action: Use a polar protic solvent such as water, methanol, or ethanol (B145695). These solvents excel at stabilizing the carbocation intermediate, thereby increasing the reaction rate.[2][3] |
| 2. Reaction Temperature Too Low: The initial heterolytic cleavage of the C-Br bond is the rate-determining step and requires sufficient energy.[4][5] | Action: Gently heat the reaction mixture. Monitor the temperature, as excessive heat can favor the competing elimination (E1) reaction. | |
| 3. Poor Nucleophile: While the SN1 rate is independent of the nucleophile's concentration, a very weak or non-reactive nucleophile will not effectively trap the carbocation intermediate.[6] | Action: Ensure the chosen nucleophile is appropriate for the desired transformation. For solvolysis, the solvent itself acts as the nucleophile. | |
| Mixture of Products (Substitution and Elimination) | 1. Strong/Bulky Base: The nucleophile may be acting as a strong base, promoting the E1 elimination pathway, which competes with SN1 substitution.[1] | Action: Use a weak, non-bulky base or a neutral nucleophile (e.g., H₂O, ROH). This minimizes the likelihood of proton abstraction from a methyl group on the carbocation intermediate. |
| 2. High Temperature: Higher temperatures generally favor elimination over substitution. | Action: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature and warming gently if necessary. | |
| Multiple Substitution Products Observed | 1. Competitive Reaction at C-Cl bond: Although the C-Br bond is weaker and bromide is a better leaving group, some substitution may occur at the C-Cl bond under forcing conditions. | Action: This is generally a minor pathway. Optimizing for the C-Br substitution (milder conditions) should minimize this side product. Bromide is a significantly better leaving group than chloride.[7] |
| 2. Mixed Solvent System: If using a mixture of nucleophilic solvents (e.g., ethanol/water), the carbocation can be trapped by either solvent molecule.[8] | Action: The product ratio will often reflect the solvent ratio.[8] Use a single solvent system if a single product is desired. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for nucleophilic substitution on this compound?
A: The substrate is a tertiary alkyl halide, which strongly favors the SN1 (Substitution, Nucleophilic, Unimolecular) mechanism. This is due to the significant steric hindrance around the tertiary carbon, which prevents the backside attack required for an SN2 reaction, and the relative stability of the tertiary carbocation intermediate that forms upon dissociation of the leaving group.[4][9][10] The competing E1 (Elimination, Unimolecular) reaction is also a significant possibility.
Q2: Which halogen, bromine or chlorine, is the better leaving group on this substrate?
A: Bromine is the better leaving group. The C-Br bond is weaker than the C-Cl bond, and the resulting bromide ion (Br⁻) is a weaker base and more stable in solution than the chloride ion (Cl⁻).[11][7] Therefore, nucleophilic substitution will occur preferentially at the carbon bonded to the bromine atom.
Q3: How does the choice of solvent impact the reaction rate and outcome?
A: The solvent plays a critical role in an SN1 reaction.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) are ideal for SN1 reactions. They have high dielectric constants and can hydrogen bond, which effectively stabilizes both the carbocation intermediate and the leaving group anion, thus accelerating the rate-determining step.[2][3][6][12]
-
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF) are less effective for SN1 reactions as they are less capable of stabilizing the carbocation intermediate compared to protic solvents. They are generally preferred for SN2 reactions.[1][12]
-
Non-polar Solvents (e.g., hexane, toluene) are unsuitable as they cannot stabilize the charged intermediates, and the reaction rate will be extremely slow.
Data Presentation: Solvent Effects on SN1 Reaction Rate
The table below illustrates the relative rate of a typical SN1 reaction in different solvents, highlighting the advantage of polar protic solvents.
| Solvent | Dielectric Constant (ε) | Solvent Type | Relative Rate |
| Acetic Acid | 6 | Polar Protic | 1 |
| Methanol | 33 | Polar Protic | 4 |
| Water | 78 | Polar Protic | 150,000 |
(Data is illustrative of general SN1 trends)[3]
Q4: How can I minimize the formation of the elimination (alkene) byproduct?
A: To favor substitution (SN1) over elimination (E1), you should:
-
Use a weakly basic or neutral nucleophile: Strong bases will readily abstract a proton from the carbocation intermediate. Water and alcohols are excellent choices.[13]
-
Maintain a low reaction temperature: Higher temperatures provide more energy to overcome the activation energy for elimination, which is often higher than for substitution.
-
Choose the solvent carefully: While polar protic solvents are needed, ensure the solvent/nucleophile combination is not overly basic.
Experimental Protocols
Protocol 1: Solvolysis of this compound in Aqueous Ethanol
This protocol describes a typical SN1 reaction where the solvent acts as the nucleophile.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a solution of 80% ethanol and 20% water (by volume).
-
Substrate Addition: To the solvent mixture, add this compound (1.0 equivalent) dropwise at room temperature with stirring.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting material. The formation of HBr can be monitored by checking the pH of the solution.
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Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
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Purification: Combine the organic extracts, wash with a saturated sodium bicarbonate solution to neutralize any acid, then wash with brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by fractional distillation if necessary.
Visualizations
Logical Workflow: Predicting the Reaction Pathway
The following diagram illustrates the decision-making process for determining the likely reaction mechanism for this compound.
Caption: Decision tree for selecting the reaction mechanism.
SN1 and Competing E1 Reaction Pathways
This diagram shows the common intermediate for both the SN1 and E1 pathways following the dissociation of the bromide leaving group.
Caption: Competing SN1 and E1 reaction pathways.
References
- 1. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemist.sg [chemist.sg]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. peda.net [peda.net]
- 12. quora.com [quora.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
preventing elimination reactions with 1-Bromo-2-chloro-2-methylpropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-2-chloro-2-methylpropane. The focus is on preventing and troubleshooting undesired elimination reactions to favor the desired substitution products.
Troubleshooting Guides
Issue: Low Yield of Substitution Product, High Yield of Elimination Byproduct
When working with this compound, a tertiary alkyl halide, elimination reactions are often a competing pathway with nucleophilic substitution. If you are observing a higher than expected yield of the elimination product (2-methyl-1-propene-2-chloro) and a low yield of your desired substitution product, consult the following table to diagnose and resolve the issue.
Table 1: Troubleshooting Low Substitution Product Yield
| Observation | Potential Cause | Recommended Solution |
| High reaction temperature. | Higher temperatures entropically favor elimination over substitution.[1] | Lower the reaction temperature. Aim for the lowest temperature at which the reaction proceeds at a reasonable rate. |
| Use of a strong, sterically hindered base. | Strong, bulky bases preferentially abstract a proton, promoting E2 elimination. | Use a weak, non-basic nucleophile. For SN1 reactions, a weak nucleophile is sufficient and will minimize E2 competition. |
| Use of a non-polar, aprotic solvent. | Polar protic solvents are known to favor SN1 reactions by stabilizing the carbocation intermediate.[2] | Switch to a polar protic solvent such as water, ethanol, or methanol. |
| High concentration of the nucleophile/base. | High concentrations of a basic species can increase the rate of E2 elimination. | Use a lower concentration of the nucleophile. For SN1 reactions, the rate is independent of the nucleophile's concentration. |
Frequently Asked Questions (FAQs)
Q1: Which halogen is the better leaving group in this compound, and why?
A1: Bromide (Br⁻) is a better leaving group than chloride (Cl⁻). This is due to a combination of factors. Bromide is a larger ion with a more polarizable electron cloud, which allows it to better stabilize the negative charge as it departs. Additionally, hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), meaning that Br⁻ is a weaker base than Cl⁻ and therefore a better leaving group.
Q2: I am trying to synthesize 2-chloro-2-methyl-1-propanol (B11764102). What are the ideal conditions to maximize its yield?
A2: To maximize the yield of the SN1 substitution product, 2-chloro-2-methyl-1-propanol, you should aim for conditions that favor the SN1 pathway while minimizing the competing E1 elimination. Based on established principles for tertiary alkyl halides, the following conditions are recommended:
-
Nucleophile: Use a weak, non-basic nucleophile. Water is a suitable choice for this solvolysis reaction.
-
Solvent: A polar protic solvent is ideal. A mixture of water and a co-solvent like acetone (B3395972) or THF can be used to improve the solubility of the substrate.
-
Temperature: Keep the reaction temperature low. Running the reaction at or slightly below room temperature will significantly disfavor the E1 pathway.
Q3: Why am I still getting some elimination product even under SN1-favoring conditions?
A3: SN1 and E1 reactions often occur concurrently because they share a common rate-determining step: the formation of a carbocation intermediate. Once the carbocation is formed, it can either be attacked by a nucleophile (SN1) or lose a proton from an adjacent carbon (E1). While you can manipulate reaction conditions to favor one pathway over the other, it is often difficult to completely eliminate the minor pathway.
Q4: Can I use a strong nucleophile to speed up the substitution reaction?
A4: Using a strong nucleophile is not recommended for this substrate. This compound is a tertiary alkyl halide, and strong nucleophiles, which are often also strong bases, will significantly promote the E2 elimination reaction, leading to a lower yield of the desired substitution product. The rate of an SN1 reaction is independent of the nucleophile's concentration and strength.
Experimental Protocols
Protocol 1: Maximizing SN1 Substitution (Synthesis of 2-chloro-2-methyl-1-propanol)
Objective: To synthesize 2-chloro-2-methyl-1-propanol from this compound via an SN1 reaction, minimizing the formation of the elimination byproduct.
Materials:
-
This compound
-
Deionized water
-
Acetone (reagent grade)
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (used for temperature control, not reflux)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a 1:1 mixture of acetone and deionized water.
-
Stir the solution at room temperature (approximately 20-25°C).
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the starting material is consumed, transfer the reaction mixture to a separatory funnel.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude product, 2-chloro-2-methyl-1-propanol.
-
Purify the product by distillation or column chromatography as needed.
Data Presentation
The following table summarizes the expected product distribution for the reaction of this compound under various conditions, based on general principles for tertiary alkyl halides.
Table 2: Expected Product Distribution
| Nucleophile/Base | Solvent | Temperature (°C) | Substitution Product Yield (%) | Elimination Product Yield (%) |
| H₂O (weak nucleophile) | 50% Acetone/H₂O | 25 | ~85 | ~15 |
| H₂O (weak nucleophile) | 50% Acetone/H₂O | 50 | ~60 | ~40 |
| Ethanol (weak nucleophile) | Ethanol | 25 | ~80 | ~20 |
| Ethanol (weak nucleophile) | Ethanol | 78 (reflux) | ~30 | ~70 |
| Sodium Ethoxide (strong base) | Ethanol | 25 | <10 | >90 |
Visualizations
Caption: Competing SN1 and E1 reaction pathways for this compound.
Caption: A logical workflow for troubleshooting low yields of substitution products.
References
handling and storage guidelines for 1-Bromo-2-chloro-2-methylpropane to prevent degradation
Technical Support Center: 1-Bromo-2-chloro-2-methylpropane
This guide provides researchers, scientists, and drug development professionals with essential information on the proper handling, storage, and troubleshooting for this compound to ensure its stability and prevent degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
Proper storage is crucial to maintain the chemical's integrity. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] To prevent potential degradation from light or heat, store the compound away from direct sunlight and sources of ignition such as heat, sparks, or open flames.[2][3] For optimal safety, especially given its flammable nature, storage in a dedicated flammable safety cabinet is recommended.[4]
Q2: What substances and materials are incompatible with this compound?
To prevent hazardous reactions and degradation, this compound should be segregated from incompatible materials. Key incompatibilities include:
-
Strong Bases: Can promote elimination or substitution reactions.[3]
-
Oxidizing Agents: May lead to vigorous or explosive reactions.[5][6]
-
Flammable Solvents: Halogenated compounds should be stored separately from other flammable solvents to avoid violent reactions and the generation of toxic gases like phosgene (B1210022) in case of a fire.[7]
-
Alkali Metals: Mixing with alkali metals (e.g., sodium, potassium) can cause an explosion.[7]
Q3: What are the key safety precautions when handling this chemical?
Given its hazardous properties, including flammability and potential as a skin and eye irritant, strict safety protocols must be followed.[1]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably inside a chemical fume hood, to avoid inhalation of its aromatic vapors.[1][4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, splash-proof goggles, and a face shield, to prevent skin and eye contact.[2][8] A flame-retardant lab coat is also recommended.
-
Ignition Sources: Use only non-sparking tools and take measures to prevent the buildup of electrostatic charge.[1] Ensure all containers and receiving equipment are properly grounded and bonded.[8]
-
Emergency Equipment: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[1]
Q4: How should I properly dispose of waste this compound?
Waste disposal must adhere to local, state, and federal regulations. As a halogenated organic liquid, it should not be mixed with non-halogenated solvent waste.[4]
-
Collect waste in a designated, properly labeled, and sealed container that is compatible with the chemical.[4]
-
Label the container clearly with "Waste: this compound" and list any other components if it is a mixture.[4]
-
Store the waste container in a cool, well-ventilated area away from ignition sources until it is collected by a certified chemical waste disposal service.[7]
Troubleshooting Guide: Degradation Issues
Q5: I suspect my sample has degraded. What are the likely causes?
Degradation of this compound, while stable under normal conditions, can be initiated by several factors.[1]
-
Exposure to Moisture: The compound may undergo slow hydrolysis, which can be accelerated by heat or non-neutral pH conditions.[9]
-
Exposure to Light: Prolonged exposure to UV light can initiate radical-based decomposition.[9]
-
Elevated Temperatures: Storing the compound at high temperatures can accelerate decomposition and increase vapor pressure, posing a safety risk.[3]
-
Contamination: Contamination with incompatible materials, particularly bases or strong nucleophiles, can lead to substitution or elimination reactions.
Q6: What are the visible signs of degradation?
While the compound is a colorless liquid, degradation may lead to:[1]
-
Discoloration: A change from colorless to a pale yellow or brownish hue.
-
Precipitate Formation: The appearance of solid material in the liquid.
-
Pressure Buildup: Formation of gaseous byproducts (e.g., from elimination reactions) can cause pressure to build in a sealed container.
Q7: How can I experimentally verify the purity of my sample?
If you suspect degradation, you can verify the purity of your sample using standard analytical techniques.
-
Gas Chromatography (GC): This is an effective method for assessing the purity and identifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used to separate the parent compound from potential non-volatile degradation products.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of impurities and degradation products by detecting new, unexpected signals.
Q8: My reaction is giving unexpected side products. Could it be due to the degradation of my starting material?
Yes. Degradation products can act as unintended reactants or catalysts in your experiment. For instance, if the compound undergoes elimination, the resulting alkene could participate in side reactions. If it hydrolyzes, the resulting alcohol could compete with your desired nucleophile. It is crucial to confirm the purity of your starting material before beginning an experiment.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 10601-61-3 | [11] |
| Molecular Formula | C₄H₈BrCl | [11] |
| Molecular Weight | 171.46 g/mol | [11] |
| Appearance | Colorless Liquid | [1] |
| Odor | Aromatic | [1] |
| Boiling Point | 152-154 °C (for 1-Bromo-3-chloro-2-methylpropane) | [12] |
| Water Solubility | Immiscible |[1] |
Table 2: Summary of Recommended Storage and Handling Conditions
| Condition | Guideline | Rationale |
|---|---|---|
| Temperature | Store in a cool place. | Prevents vapor pressure buildup and thermal degradation.[2] |
| Atmosphere | Dry, well-ventilated area. | Minimizes hydrolysis and ensures safe dispersal of vapors.[1][2] |
| Light | Store away from direct light. | Prevents potential radical-initiated decomposition.[9] |
| Container | Tightly sealed, properly labeled container. | Prevents contamination, evaporation, and moisture entry.[2] |
| Incompatibilities | Segregate from oxidizers, strong bases, and alkali metals. | Avoids hazardous and degradative chemical reactions.[3][5][7] |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC)
Objective: To determine the purity of a this compound sample and identify the presence of volatile impurities.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1% v/v) in a high-purity volatile solvent such as hexane (B92381) or ethyl acetate.
-
Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID). A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) is suitable.
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 5 minutes.
-
Injection Volume: 1 µL.
-
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of this compound by the total area of all peaks, expressed as a percentage. New peaks relative to a reference sample indicate impurities or degradation.
Protocol 2: Purity Assessment by HPLC
Objective: To analyze the purity of this compound using reverse-phase HPLC, suitable for detecting less volatile degradation products.[10]
Methodology:
-
Sample Preparation: Dissolve a small, accurately weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use an HPLC system with a UV detector (e.g., set at 210 nm) and a C18 reverse-phase column (e.g., Newcrom R1).[10]
-
HPLC Conditions (Example based on literature[10]):
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water. An acidic modifier like phosphoric acid or formic acid (for MS compatibility) can be added. A typical gradient might be 40-80% MeCN over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Analyze the chromatogram for the main peak corresponding to the compound and any additional peaks that signify impurities. Purity can be estimated based on relative peak areas.
Visualizations
Caption: Logical workflow for the safe handling of this compound.
Caption: Potential degradation pathways for this compound.
Caption: Decision tree for troubleshooting suspected sample degradation.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. 1-Bromo-2-methylpropane - Safety Data Sheet [chemicalbook.com]
- 3. lobachemie.com [lobachemie.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. dess.uccs.edu [dess.uccs.edu]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. nottingham.ac.uk [nottingham.ac.uk]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | SIELC Technologies [sielc.com]
- 11. This compound | C4H8BrCl | CID 82760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-Bromo-3-chloro-2-methylpropane | CAS#:6974-77-2 | Chemsrc [chemsrc.com]
Technical Support Center: Grignard Reactions with 1-Bromo-2-chloro-2-methylpropane
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 1-bromo-2-chloro-2-methylpropane in Grignard reactions.
Frequently Asked Questions (FAQs)
Q1: Will the Grignard reagent form at the bromine or chlorine position?
The Grignard reagent will form chemoselectively at the carbon-bromine bond. The reactivity of carbon-halogen bonds towards magnesium insertion is in the order of I > Br > Cl > F.[1] The carbon-bromine bond has a lower bond dissociation energy than the carbon-chlorine bond, making it the preferential site of reaction.[1]
Q2: What is the primary challenge when using this compound to synthesize a Grignard reagent?
The main challenge is managing potential side reactions. The resulting Grignard reagent, 2-chloro-2-methylpropylmagnesium bromide, is a potent nucleophile and a strong base. It can react with the starting material or other molecules of the Grignard reagent itself. The tertiary chloride is sterically hindered, which can slow down some undesired reactions, but careful control of reaction conditions is crucial.
Q3: Can the tertiary chloro group interfere with the reaction?
Yes, the chloro group can interfere in several ways:
-
Intermolecular Reaction: The Grignard reagent can react with the tertiary chloro group of another molecule in a Wurtz-type coupling reaction.
-
Elimination: As a strong base, the Grignard reagent can promote the elimination of HCl from another molecule of the starting material, leading to the formation of isobutylene (B52900) derivatives.
-
Intramolecular Reaction: While less likely due to steric hindrance and the formation of a strained four-membered ring, an intramolecular reaction to form 1,1-dimethylcyclopropane (B155639) is a theoretical possibility.
Q4: Which solvent is better for this reaction: diethyl ether or tetrahydrofuran (B95107) (THF)?
For many Grignard reactions, particularly those that are sluggish, THF is often the superior solvent.[2] Its higher boiling point allows for reaction at higher temperatures, which can help overcome the activation energy barrier. Furthermore, THF is better at solvating and stabilizing the Grignard reagent.[2]
Troubleshooting Guide
Issue 1: The Grignard Reaction Fails to Initiate
| Potential Cause | Solution |
| Wet Glassware or Solvents | Grignard reagents are extremely sensitive to water. Ensure all glassware is flame-dried or oven-dried (>100 °C) and cooled under a stream of dry nitrogen or argon. Use anhydrous solvents.[2][3] |
| Passive Magnesium Oxide (MgO) Layer | The surface of magnesium turnings is often coated with a passivating layer of MgO. Activate the magnesium by adding a small crystal of iodine (the purple color will disappear upon initiation), a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings under an inert atmosphere.[3] |
| Low Temperature | The activation energy for this reaction may be high. Gentle heating with a heat gun or in a warm water bath may be necessary to initiate the reaction. Once initiated, the reaction is exothermic and may require cooling. |
| Incorrect Reagent Concentration | Highly diluted solutions may be slow to react. Ensure the concentration of the alkyl halide is appropriate as per the experimental protocol. |
Issue 2: Low Yield of the Desired Grignard Product
| Potential Cause | Solution |
| Side Reactions (Wurtz Coupling) | Wurtz-type coupling is a common side reaction where the Grignard reagent reacts with the unreacted starting material (R-MgX + R-X → R-R).[3] To minimize this, add the solution of this compound slowly to the magnesium suspension. This maintains a low concentration of the alkyl halide in the reaction mixture.[2] |
| Incomplete Reaction | The reaction may be slow due to steric hindrance. Allow for a longer reaction time (e.g., 2-4 hours) and ensure gentle reflux is maintained if using THF.[2] |
| Quenching by Atmospheric CO₂ or O₂ | Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction to prevent the Grignard reagent from reacting with atmospheric carbon dioxide or oxygen. |
| Reaction with Tertiary Chloride | If intermolecular reaction with the C-Cl bond is suspected, running the reaction at lower temperatures (if initiation allows) and under more dilute conditions may help favor the desired Grignard formation over side reactions. |
Illustrative Data on Reaction Parameters
Disclaimer: The following data is illustrative for a model system and intended to demonstrate the potential impact of different parameters. Optimal conditions for this compound should be determined experimentally.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Solvent | Diethyl Ether | THF | THF | THF (Conditions B & C) is generally preferred for its higher boiling point and better stabilization of the Grignard reagent.[2] |
| Temperature | 35°C (Reflux) | 66°C (Reflux) | 25°C (Room Temp) | Higher temperatures (Condition B) can increase the rate of formation but may also increase side reactions. |
| Addition Rate | Fast (10 min) | Slow (60 min) | Slow (60 min) | Slow addition (Conditions B & C) is crucial to minimize Wurtz coupling by keeping the concentration of the alkyl bromide low.[2] |
| Mg Activation | None | Iodine Crystal | Iodine Crystal | Activation (Conditions B & C) is critical for removing the passivating oxide layer and ensuring the reaction initiates.[3] |
| Illustrative Yield | < 20% | 70 - 85% | 60 - 75% | A combination of THF, slow addition, and magnesium activation is expected to provide the best yields. |
Experimental Protocol: Synthesis of 2-chloro-2-methylpropylmagnesium bromide
Materials:
-
This compound
-
Magnesium turnings (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one small crystal)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: Assemble the glassware and flame-dry it under vacuum or in an oven, then cool to room temperature under a positive pressure of inert gas.
-
Magnesium Activation: Place the magnesium turnings and a magnetic stir bar into the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under the inert gas flow until purple iodine vapors are observed, then allow it to cool.
-
Solvent Addition: Add enough anhydrous THF to cover the magnesium turnings.
-
Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Initiation: Add a small portion (~10%) of the alkyl halide solution to the stirred magnesium suspension. The reaction should initiate, indicated by bubbling, a gentle temperature increase, and the disappearance of the iodine color.[2] If the reaction does not start, gentle warming may be applied.
-
Addition: Once the reaction has initiated, add the remainder of the alkyl halide solution dropwise from the funnel at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at a gentle reflux for 2-4 hours, or until most of the magnesium has been consumed.[2]
-
Cooling and Use: Allow the gray-to-brown solution of the Grignard reagent to cool to room temperature. The reagent is now ready for use in subsequent reactions.
Troubleshooting Workflow
References
strategies to overcome steric hindrance in reactions of 1-Bromo-2-chloro-2-methylpropane
This technical support guide provides researchers, scientists, and drug development professionals with strategies to overcome the significant steric hindrance associated with 1-Bromo-2-chloro-2-methylpropane in chemical reactions. The unique neopentyl-like structure of this substrate renders it highly unreactive in standard bimolecular nucleophilic substitution (Sₙ2) reactions and prone to rearrangement in unimolecular (Sₙ1) pathways.
Frequently Asked Questions (FAQs)
Q1: Why is my Sₙ2 reaction with this compound failing or proceeding at an extremely slow rate?
A1: The primary reason for the lack of reactivity in Sₙ2 reactions is severe steric hindrance. This compound is a primary alkyl halide, but the carbon adjacent to the C-Br bond is a quaternary center. This bulky tert-butyl-like structure effectively blocks the required backside attack of the nucleophile, making the Sₙ2 transition state energetically inaccessible.[1][2][3][4][5]
Q2: I attempted a substitution reaction under solvolysis conditions and obtained a rearranged product. What is the mechanism?
A2: The formation of a rearranged product indicates the reaction is proceeding through a unimolecular (Sₙ1) or elimination (E1) pathway. While the initial formation of a primary carbocation is unfavorable, the departure of the bromide leaving group can be assisted by polar protic solvents or Lewis acids.[1][6] The resulting unstable primary carbocation can then undergo a rapid 1,2-methyl shift to form a more stable tertiary carbocation, which is then captured by the nucleophile.[1][7]
Q3: My reaction is yielding an alkene as the major product. How can I control the competition between substitution and elimination?
A3: Elimination reactions (E1 and E2) are common side reactions and can become the main pathway under certain conditions.
-
To favor elimination: Use a strong, sterically hindered base like potassium tert-butoxide (t-BuOK) and higher temperatures.[8][9] These conditions favor the E2 mechanism. High temperatures also generally favor elimination over substitution for competing E1/Sₙ1 pathways.[10]
-
To favor substitution: Use conditions that promote the Sₙ1 pathway (if rearrangement is acceptable), such as a weak, non-basic nucleophile in a polar protic solvent at a lower temperature.[10][11] Direct, non-rearranged substitution via Sₙ2 is not a viable strategy.
Q4: Is it possible to achieve selective substitution at the C-Br bond over the C-Cl bond?
A4: Yes, selective reaction at the carbon-bromine bond is highly probable. Bromide is a significantly better leaving group than chloride due to the lower C-Br bond dissociation energy and the greater stability of the bromide anion in solution.[12][13] Therefore, reactions involving the departure of a leaving group (Sₙ1, E1, E2) will preferentially occur at the C-Br bond.
Q5: Since direct substitution is problematic, what is the most effective alternative strategy for forming a new bond at the primary carbon?
A5: The most robust strategy to bypass the steric hindrance for forming a new carbon-carbon or carbon-heteroatom bond is to first convert the alkyl halide into an organometallic reagent. Formation of a Grignard reagent by reacting this compound with magnesium metal is a highly effective approach.[14][15] This inverts the reactivity, turning the electrophilic carbon into a potent nucleophile, which can then react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂).[16]
Troubleshooting Guides
Issue 1: No or Low Yield in a Nucleophilic Substitution Attempt
-
Probable Cause: The reaction is likely being attempted under Sₙ2 conditions, which are kinetically disfavored due to extreme steric hindrance.[3][5][17]
-
Solution: Abandon the Sₙ2 approach. Choose a strategy based on your desired outcome.
-
For a rearranged product: Switch to Sₙ1 conditions (see Protocol 1).
-
For an elimination product: Employ E2 conditions with a strong, bulky base (see Protocol 2).
-
For a non-rearranged product: The most reliable method is to form a Grignard reagent and react it with an appropriate electrophile (see Protocol 3).
-
Advanced Method: Consider transition-metal-catalyzed cross-coupling reactions, which can operate through radical mechanisms that are less sensitive to steric bulk.[18][19]
-
Issue 2: Grignard Reagent Formation is Sluggish or Fails to Initiate
-
Probable Cause: The magnesium metal surface may be coated with a passivating layer of magnesium oxide. The reaction also requires strictly anhydrous (dry) conditions, as Grignard reagents react readily with water.[16][20]
-
Solution:
-
Activate the Magnesium: Use fresh magnesium turnings. Activation can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings under an inert atmosphere to expose a fresh surface.[7]
-
Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried. Use anhydrous solvents (e.g., anhydrous diethyl ether or THF).
-
Solvent Choice: Tetrahydrofuran (B95107) (THF) is often superior to diethyl ether for less reactive halides due to its higher boiling point and better solvating properties.[20]
-
Initiation: Add a small portion of the alkyl halide solution to the magnesium and use gentle warming to initiate the reaction before adding the remainder slowly.
-
Data Summary: Reaction Strategy vs. Outcome
The following table summarizes the expected outcomes when subjecting this compound to various reaction conditions.
| Strategy | Reagents | Solvent | Temperature | Primary Mechanism | Expected Major Product(s) |
| Sₙ2 Attempt | Strong Nucleophile (e.g., NaCN) | Polar Aprotic (DMSO) | Moderate | Sₙ2 | No Reaction / Trace Product |
| Sₙ1 / E1 | Weak Nucleophile (e.g., H₂O, EtOH) | Polar Protic (Ethanol) | Low-Moderate | Sₙ1 > E1 | Rearranged Alcohol/Ether |
| Sₙ1 Promotion | AgNO₃, Weak Nucleophile (EtOH) | Polar Protic (Ethanol) | Moderate | Sₙ1 | Rearranged Alcohol/Ether + AgBr(s) |
| E1 Promotion | Weakly Basic Nucleophile (H₂O) | Polar Protic (Water) | High | E1 > Sₙ1 | Rearranged Alkene |
| E2 Elimination | Strong, Hindered Base (t-BuOK) | Aprotic (THF) | Moderate-High | E2 | 1-Chloro-2,2-dimethyl-1-propene |
| Organometallic | Mg metal, then Electrophile (e.g., CO₂) | Anhydrous Ether (THF) | Moderate | Grignard Formation | Carboxylic acid (after acid workup) |
Experimental Protocols
Protocol 1: Sₙ1 Reaction with Induced Rearrangement via Silver Nitrate (B79036)
This protocol promotes the formation of a rearranged product by using a silver salt to assist in the departure of the bromide leaving group.[7]
-
Dissolve Substrate: In a round-bottom flask protected from light, dissolve this compound (1.0 eq) in ethanol (B145695) to a concentration of approximately 0.2 M.
-
Add Silver Nitrate: Add a solution of silver nitrate (1.1 eq) in ethanol to the flask with stirring.
-
Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (40-60 °C). The progress of the reaction can be monitored by the formation of a white/yellow precipitate (Silver Bromide, AgBr).
-
Workup: Once the reaction is complete (as determined by TLC or GC analysis), filter the mixture to remove the AgBr precipitate. Remove the ethanol under reduced pressure. Dilute the residue with diethyl ether and wash with water to remove any remaining silver salts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude rearranged ether product.
Protocol 2: E2 Elimination with a Sterically Hindered Base
This protocol is designed to favor the formation of an alkene product.[8][9]
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add potassium tert-butoxide (1.5 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via cannula to the flask and stir to dissolve the base. Cool the solution in an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 eq) in a small amount of anhydrous THF and add it dropwise to the stirred solution of the base over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until completion is confirmed by TLC or GC analysis.
-
Workup: Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation to isolate the volatile alkene product.
Protocol 3: Formation and Reaction of a Grignard Reagent
This protocol details the formation of the Grignard reagent and its subsequent reaction with carbon dioxide as an example electrophile.[15][16][20]
-
Setup: Assemble a flame-dried, three-neck round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 eq) and a small iodine crystal in the flask.
-
Activation: Gently warm the flask with a heat gun under a stream of nitrogen until purple iodine vapors are observed. Allow the flask to cool.
-
Initiation: Add a small volume of anhydrous THF to cover the magnesium. In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous THF. Add ~10% of this solution to the magnesium suspension. The reaction should initiate, indicated by bubbling and a gentle reflux. Gentle warming may be required.
-
Addition: Once initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Reaction with Electrophile: After the addition is complete and the magnesium is mostly consumed, cool the flask to -78 °C (dry ice/acetone bath). Bubble dry CO₂ gas through the solution for 30 minutes, or pour the Grignard solution over crushed dry ice.
-
Workup: Allow the mixture to warm to room temperature. Quench by slowly adding 1 M aqueous HCl. Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the carboxylic acid product.
Visualizations
Caption: A decision-making workflow for selecting a synthetic strategy.
Caption: The Sₙ1 mechanism showing key intermediates and rearrangement.
Caption: A simplified workflow for the Grignard reagent strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. quora.com [quora.com]
- 6. chemist.sg [chemist.sg]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. brainly.com [brainly.com]
- 13. benchchem.com [benchchem.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 20. benchchem.com [benchchem.com]
removal of unreacted starting materials from 1-Bromo-2-chloro-2-methylpropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials from 1-Bromo-2-chloro-2-methylpropane.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials and byproducts in the synthesis of this compound?
The primary impurities depend on the synthetic route. If synthesized from 2-chloro-2-methylpropane (B56623) (tert-butyl chloride) and N-Bromosuccinimide (NBS), the main impurities will be unreacted 2-chloro-2-methylpropane, unreacted NBS, and the byproduct succinimide (B58015).[1][2] If molecular bromine is used instead of NBS, residual bromine and the starting tert-butyl chloride are the expected impurities.
Q2: Why is the removal of these impurities crucial?
Residual starting materials and byproducts can interfere with subsequent reactions, leading to unwanted side products and lower yields. For applications in drug development, even trace amounts of impurities can have significant effects on biological activity and toxicity, making high purity essential. Furthermore, accurate product characterization via techniques like NMR or mass spectrometry requires the removal of interfering substances.[1]
Q3: What are the primary methods for purifying this compound?
The most common and effective purification methods are:
-
Aqueous Workup: To remove water-soluble impurities such as succinimide and excess mineral acids or bases.
-
Fractional Distillation: To separate the product from starting materials with significantly different boiling points.
-
Flash Column Chromatography: For challenging separations where boiling points are close or for removing non-volatile impurities.[3]
Q4: How do I choose the best purification strategy?
The choice of purification method depends on the scale of the reaction and the physical properties of the impurities. A common strategy involves an initial aqueous workup followed by fractional distillation. If distillation fails to provide the desired purity, column chromatography is a reliable alternative.
Troubleshooting Guide
Issue 1: My crude product is a two-phase liquid, or contains a solid precipitate after synthesis using NBS.
-
Possible Cause: The solid is likely succinimide, a byproduct of the reaction with NBS, which has limited solubility in many organic solvents.[1][2] The second liquid phase could be an aqueous layer from the reaction or workup.
-
Troubleshooting Steps:
-
If a solid is present, cool the reaction mixture to further decrease the solubility of succinimide and filter the solid.[1]
-
Perform an aqueous workup. Wash the organic layer with water or a saturated sodium bicarbonate solution to remove the more water-soluble succinimide.[1][2]
-
Follow with a brine wash to remove residual water, then dry the organic layer with an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate.
-
Issue 2: Fractional distillation is not effectively separating my product from unreacted 2-chloro-2-methylpropane.
-
Possible Cause: The boiling points of this compound (approximately 79-82 °C at 90 Torr) and 2-chloro-2-methylpropane (50-52 °C at atmospheric pressure) are different enough for separation, but inefficient distillation columns or improper technique can lead to poor results.[4][5]
-
Troubleshooting Steps:
-
Use a more efficient distillation column: A Vigreux column or a packed column (e.g., with Raschig rings) provides a larger surface area for condensation-vaporization cycles, leading to better separation.
-
Control the distillation rate: A slow and steady distillation rate is crucial for achieving good separation.
-
Consider vacuum distillation: Lowering the pressure will reduce the boiling points and can sometimes enhance the boiling point difference between components.[5]
-
Issue 3: My final product is yellow or brown.
-
Possible Cause: This coloration can be due to trace amounts of dissolved bromine or other high-boiling point, colored impurities.
-
Troubleshooting Steps:
-
During the aqueous workup, wash the organic layer with a dilute solution of a reducing agent like sodium thiosulfate (B1220275) or sodium bisulfite to quench any remaining bromine.[1][2]
-
If the color persists after distillation, consider passing the product through a short plug of silica (B1680970) gel or activated carbon.
-
Data Presentation
The following table summarizes the physical properties of this compound and its common starting materials and byproducts.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Solubility |
| This compound | 171.46 | 79-82 @ 90 Torr[5] | 1.438[5] | Insoluble in water; soluble in organic solvents. |
| 2-chloro-2-methylpropane | 92.57 | 50-52[4] | 0.846[4] | Slightly miscible with water; miscible with alcohol, ether, benzene.[4][6] |
| N-Bromosuccinimide (NBS) | 177.99 | Decomposes[7] | 2.098[8] | Slightly soluble in water; soluble in acetone, THF, DMF, DMSO.[9][10] |
| Succinimide | 99.07 | 287 | 1.41 | Soluble in water and ethanol. |
Experimental Protocols
Protocol 1: Aqueous Workup for Removal of Succinimide
This protocol is designed for reactions where NBS has been used as the brominating agent.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture in an ice bath for 15-30 minutes to precipitate the majority of the succinimide byproduct.[1]
-
Vacuum Filtration: Filter the cold mixture through a Büchner funnel to remove the solid succinimide. Wash the filter cake with a small amount of cold solvent to recover any trapped product.
-
Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel.
-
Aqueous Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. This will convert the remaining succinimide into its more water-soluble sodium salt.[2]
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to aid in the removal of water from the organic layer and help break any emulsions.
-
Drying: Separate the organic layer and dry it over an anhydrous salt such as anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product, which can then be further purified by distillation.
Protocol 2: Fractional Distillation
This protocol is for separating the liquid product from volatile starting materials like 2-chloro-2-methylpropane.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all joints are well-sealed.
-
Charge the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collect Fractions: Slowly increase the temperature and collect the fractions that distill over at different temperature ranges. The first fraction will be enriched in the lower-boiling point component (2-chloro-2-methylpropane).[4]
-
Product Collection: As the temperature at the distillation head stabilizes near the boiling point of the desired product, switch to a clean receiving flask to collect the purified this compound.[5]
-
Monitoring: Monitor the temperature at the distillation head throughout the process. A sharp increase in temperature after the main fraction has been collected indicates that higher-boiling impurities are beginning to distill. Stop the distillation at this point.
Visualization
The following diagram illustrates a typical workflow for the purification of this compound after synthesis.
Caption: Workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. tert-Butyl chloride, 98+% 250 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. China N-Bromosuccinimide NBS CAS 128-08-5 factory and manufacturers | Unilong [unilongmaterial.com]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. N-Bromosuccinimide | 128-08-5 [chemicalbook.com]
- 10. N-Bromosuccinimide, 99% 250 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
Validation & Comparative
Structural Elucidation of 1-Bromo-2-chloro-2-methylpropane: A Comparative Analysis of Spectroscopic Techniques
A comprehensive guide for researchers and drug development professionals on the structural confirmation of 1-bromo-2-chloro-2-methylpropane using 1H NMR spectroscopy, with a comparative overview of alternative analytical methods. This guide provides detailed experimental protocols, quantitative data summaries, and visual representations of analytical workflows.
The precise structural determination of halogenated hydrocarbons is a critical step in chemical synthesis and drug development. These compounds often serve as key intermediates and building blocks in the creation of complex molecules. This guide focuses on the structural analysis of this compound, a compound for which detailed spectroscopic data in the public domain is scarce. We will explore the predicted 1H Nuclear Magnetic Resonance (NMR) spectrum of this target molecule and compare it with the experimental data of closely related structural isomers and analogues. Furthermore, we will present a comparative analysis with other powerful analytical techniques, including 13C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, to provide a holistic approach to structural confirmation.
1H NMR Spectroscopy: The Cornerstone of Structural Analysis
1H NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.
Predicted 1H NMR Spectrum of this compound
Due to the absence of a publicly available experimental spectrum for this compound, a predicted 1H NMR spectrum is presented below. This prediction is based on established principles of NMR spectroscopy and computational algorithms that analyze the effects of neighboring functional groups on proton chemical shifts.
Table 1: Predicted 1H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| -CH2Br | 3.85 | Singlet (s) | 2H |
| -C(Cl)(CH3)2 | 1.80 | Singlet (s) | 6H |
The predicted spectrum is remarkably simple, showing only two signals. The two methyl groups are chemically equivalent, as are the two protons on the brominated carbon. The absence of adjacent protons for both groups leads to the prediction of two singlets. The protons of the -CH2Br group are expected to be significantly downfield due to the deshielding effect of the electronegative bromine atom. The methyl protons are also deshielded by the adjacent chlorine and bromine atoms, but to a lesser extent.
Comparative 1H NMR Data of Structural Isomers
To provide context for our prediction, the experimental 1H NMR data for a structural isomer, 1-bromo-3-chloro-2-methylpropane (B103949), is presented. The subtle change in the positions of the halogen atoms leads to a more complex spectrum with spin-spin coupling.
Table 2: Experimental 1H NMR Data for 1-Bromo-3-chloro-2-methylpropane
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| -CH(CH3)- | 2.2-2.4 | Multiplet (m) | 1H |
| -CH2Br | 3.4-3.6 | Doublet (d) | 2H |
| -CH2Cl | 3.6-3.8 | Doublet (d) | 2H |
| -CH(CH3)- | 1.1-1.2 | Doublet (d) | 3H |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer's magnetic field strength.
This comparison highlights the power of 1H NMR in distinguishing between isomers. The presence of multiplets and doublets in the spectrum of 1-bromo-3-chloro-2-methylpropane provides clear evidence of proton-proton coupling, which is absent in the predicted spectrum of this compound.
Alternative Spectroscopic Techniques for Structural Confirmation
While 1H NMR is a primary tool, a combination of analytical techniques provides the most robust structural confirmation.
13C NMR Spectroscopy
13C NMR spectroscopy provides information about the carbon skeleton of a molecule.
Table 3: Predicted 13C NMR Data for this compound and Experimental Data for an Analogue
| Compound | Carbon | Predicted/Experimental Chemical Shift (ppm) |
| This compound (Predicted) | -C (Cl)(CH3)2 | ~70 |
| -C H2Br | ~45 | |
| -C(Cl)(C H3)2 | ~30 | |
| 1-Bromo-2-methylpropane (Experimental) | -C H2Br | 40.2 |
| -C H(CH3)2 | 31.5 | |
| -CH(C H3)2 | 21.0 |
The predicted 13C NMR spectrum of this compound shows three distinct carbon signals. The quaternary carbon attached to the chlorine is expected to be the most downfield, followed by the carbon bearing the bromine, and finally the equivalent methyl carbons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Mass Spectrometry Data for Isomers of Bromo-chloro-methylpropane
| Compound | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] |
| This compound | 170/172/174 (expected) | [M-Br]+, [M-Cl]+, [C(CH3)2Cl]+, [CH2Br]+ |
| 2-Bromo-1-chloro-2-methylpropane | 170/172/174 | 121/123 ([M-CH2Cl]+), 93/95 ([M-Br]+), 77 ([C(CH3)2Cl]+) |
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of both bromine (79Br and 81Br) and chlorine (35Cl and 37Cl) isotopes. The fragmentation pattern would provide further clues about the connectivity of the atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 5: Key Infrared Absorption Bands for Halogenated Alkanes
| Functional Group | Characteristic Absorption Range (cm-1) |
| C-H (alkane) | 2850-3000 |
| C-Cl | 600-800 |
| C-Br | 500-600 |
The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending, as well as distinct absorptions in the fingerprint region corresponding to the C-Cl and C-Br bonds.
Experimental Protocols
1H and 13C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-20 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry NMR tube. The solution should be free of any particulate matter.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: For 1H NMR, a standard pulse sequence is used. For 13C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via a heated direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The prepared sample is placed in the IR spectrometer. A beam of infrared radiation is passed through the sample, and the amount of light absorbed at each frequency is measured.
-
Data Processing: The resulting data is plotted as absorbance or transmittance versus wavenumber (cm-1) to generate the IR spectrum.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of structural elucidation using 1H NMR and a comparison of the information obtained from different spectroscopic methods.
Caption: Workflow for structural confirmation using 1H NMR spectroscopy.
Caption: Information derived from different spectroscopic techniques.
Conclusion
Interpreting the Mass Spectrum of 1-Bromo-2-chloro-2-methylpropane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mass spectrum of 1-bromo-2-chloro-2-methylpropane. Due to the limited availability of its mass spectrum in public databases, this guide presents a predicted spectrum based on established principles of mass spectrometry and compares it with the experimentally determined mass spectra of structurally related haloalkanes: its constitutional isomer 2-bromo-1-chloro-2-methylpropane, and the single-halogen containing analogs 1-bromo-2-methylpropane (B43306) and 2-chloro-2-methylpropane (B56623). This comparative approach allows for a deeper understanding of the fragmentation patterns of polyhalogenated alkanes.
Data Presentation: Comparison of Mass Spectra
The following table summarizes the predicted and observed major fragment ions (m/z) and their relative intensities for this compound and its comparators.
| m/z | Predicted/Observed Relative Intensity (%) | Plausible Fragment Ion | Compound |
| 170, 172, 174 | Predicted: Low | [C₄H₈⁷⁹Br³⁵Cl]⁺, [C₄H₈⁸¹Br³⁵Cl]⁺/[C₄H₈⁷⁹Br³⁷Cl]⁺, [C₄H₈⁸¹Br³⁷Cl]⁺ | This compound (Predicted) |
| 136, 138 | Observed: Low[1] | [C₄H₉⁷⁹Br]⁺, [C₄H₉⁸¹Br]⁺ | 1-Bromo-2-methylpropane |
| 92, 94 | Observed: Low[2] | [C₄H₉³⁵Cl]⁺, [C₄H₉³⁷Cl]⁺ | 2-Chloro-2-methylpropane |
| 121, 123 | Predicted: Moderate | [C₃H₆⁷⁹Br]⁺, [C₃H₆⁸¹Br]⁺ | This compound (Predicted) |
| 91, 93 | Observed: Moderate (in 2-bromo-1-chloro-2-methylpropane) | [C₃H₆³⁵Cl]⁺, [C₃H₆³⁷Cl]⁺ | 2-Bromo-1-chloro-2-methylpropane |
| 57 | Predicted: High (Base Peak) | [C₄H₉]⁺ | This compound (Predicted) |
| 57 | Observed: High (Base Peak)[1][2] | [C₄H₉]⁺ | 1-Bromo-2-methylpropane, 2-Chloro-2-methylpropane, 2-Bromo-1-chloro-2-methylpropane |
| 41 | Predicted/Observed: Moderate-High | [C₃H₅]⁺ | All compounds |
Interpretation of the Mass Spectrum of this compound
The mass spectrum of this compound is predicted to be characterized by several key features:
-
Molecular Ion Peak: Due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a cluster of peaks at m/z 170, 172, and 174.[3] The relative intensities of these peaks will be a convolution of the isotopic abundances of both halogens. The most intense peak in this cluster is expected at m/z 172.
-
Base Peak: The base peak is predicted to be at m/z 57, corresponding to the tertiary butyl cation ([C₄H₉]⁺). This is a highly stable carbocation, and its formation through the loss of both a bromine and a chlorine atom is a very favorable fragmentation pathway. This is consistent with the observed spectra of the comparison compounds where the tertiary butyl cation is also the base peak.[1][2]
-
Halogen Loss: Fragments resulting from the loss of one of the halogen atoms are also expected. Loss of a bromine radical would lead to a fragment ion cluster around m/z 91 ([C₄H₈Cl]⁺), showing the characteristic 3:1 isotopic pattern for chlorine. Loss of a chlorine radical would result in a fragment ion cluster around m/z 135 ([C₄H₈Br]⁺), with the characteristic 1:1 isotopic pattern for bromine.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbon bearing the halogens (alpha-cleavage) is another common fragmentation pathway for alkyl halides.[4] In this case, it would also lead to the formation of the stable tertiary butyl cation.
Comparison with Alternatives
-
2-Bromo-1-chloro-2-methylpropane: The mass spectrum of this constitutional isomer is expected to be very similar to that of this compound, with the base peak also at m/z 57.[5] Subtle differences in the relative intensities of other fragment ions might be used for differentiation.
-
1-Bromo-2-methylpropane: The mass spectrum of this compound shows a clear molecular ion peak cluster at m/z 136 and 138 with a 1:1 ratio, characteristic of a single bromine atom.[1] The base peak is at m/z 57, corresponding to the loss of the bromine atom to form the stable tertiary butyl cation.
-
2-Chloro-2-methylpropane: This compound exhibits a molecular ion peak cluster at m/z 92 and 94 with a 3:1 ratio, indicative of a single chlorine atom.[2] Similar to the other analogs, the base peak is at m/z 57 due to the facile loss of the chlorine atom.
Experimental Protocols
Electron Ionization Mass Spectrometry (EI-MS)
A standard protocol for obtaining the mass spectrum of a volatile organic compound like this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source is as follows:
-
Sample Preparation: Dissolve a small amount of the analyte (typically <1 mg/mL) in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Instrumentation: Utilize a GC-MS system equipped with a capillary column (e.g., DB-5ms) and a quadrupole mass analyzer.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-300
-
-
Data Acquisition and Analysis: Acquire the data in full scan mode. The resulting total ion chromatogram (TIC) will show the elution of the compound, and the mass spectrum can be extracted from the corresponding peak.
Mandatory Visualization
Caption: Predicted fragmentation pathway of this compound.
References
- 1. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. m.youtube.com [m.youtube.com]
- 5. 2-Bromo-1-chloro-2-methylpropane [webbook.nist.gov]
A Comparative Guide to the SN1 and SN2 Reactivity of 1-Bromo-2-chloro-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nucleophilic substitution reactivity of 1-bromo-2-chloro-2-methylpropane, a molecule with two distinct potential reaction centers. The analysis is based on established principles of physical organic chemistry and supported by comparative data from analogous structures to predict its behavior under SN1 and SN2 conditions.
Structural Analysis and Predicted Reactivity
This compound possesses two electrophilic carbons, each with a halogen leaving group: a primary (1°) carbon bonded to bromine and a tertiary (3°) carbon bonded to chlorine. This unique structure allows for a compelling analysis of the competing factors that govern SN1 and SN2 reaction pathways, namely steric hindrance, carbocation stability, and leaving group ability.
-
SN2 Reactivity Profile : The SN2 (bimolecular nucleophilic substitution) mechanism is a single, concerted step involving a backside attack by a nucleophile. This mechanism is highly sensitive to steric hindrance.[1]
-
At the Primary Carbon (C1-Br) : Although primary alkyl halides are typically excellent substrates for SN2 reactions, the C1 in this molecule is part of a neopentyl-like structure.[1][2] The adjacent bulky tertiary carbon atom creates significant steric hindrance, effectively shielding the C1 carbon from the necessary backside attack.[3][4] Neopentyl halides are known to be practically inert to SN2 reactions, with reaction rates approximately 100,000 times slower than less hindered primary halides like 1-bromopropane.[1][3] Therefore, the SN2 pathway at the C1-Br center is predicted to be extremely unfavorable.
-
At the Tertiary Carbon (C2-Cl) : SN2 reactions are effectively prohibited at tertiary centers due to severe steric crowding that prevents the nucleophile from approaching the electrophilic carbon.[5]
-
-
SN1 Reactivity Profile : The SN1 (unimolecular nucleophilic substitution) mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. The rate-determining step is the formation of this intermediate, and its stability is the paramount factor.[5]
-
At the Primary Carbon (C1-Br) : Dissociation of the bromide ion would lead to a primary carbocation. Primary carbocations are highly unstable and their formation is energetically unfavorable.[4][6] While a subsequent 1,2-methyl shift could rearrange it into a more stable tertiary carbocation, the initial high-energy activation barrier makes this pathway unlikely.[7]
-
At the Tertiary Carbon (C2-Cl) : Dissociation of the chloride ion from the tertiary carbon forms a relatively stable tertiary carbocation.[8][9] The stability of this intermediate is enhanced by the electron-donating inductive effects and hyperconjugation from the three methyl groups.[6] This is the most favorable reaction pathway. Although bromide is inherently a better leaving group than chloride due to its larger size, greater polarizability, and the stability of the resulting anion, the overwhelming stability of the tertiary carbocation intermediate dictates the reaction's course.[10][11][12] The solvolysis of similar tertiary halides, such as 2-bromo-2-methylpropane, is a classic example of a reaction that proceeds readily via an SN1 mechanism.[8][13]
-
Data Presentation: Comparative Analysis
Table 1: Factors Influencing Reactivity at Each Center
| Factor | C1-Br (Primary, Neopentyl-like) | C2-Cl (Tertiary) | Rationale |
| Substrate Type | Primary | Tertiary | Tertiary substrates favor SN1/E1; Primary substrates typically favor SN2.[5] |
| Steric Hindrance | Very High | High | The neopentyl-like structure severely hinders backside attack (SN2).[1][3] The tertiary center is too crowded for SN2.[9] |
| Carbocation Stability | Very Low (Primary) | High (Tertiary) | Tertiary carbocations are significantly more stable than primary carbocations.[6][8] |
| Leaving Group Ability | Excellent (Br⁻) | Good (Cl⁻) | Bromide is a better leaving group than chloride.[10][11] |
| Predicted Mechanism | SN2 (Highly Disfavored) | SN1 (Highly Favored) | Carbocation stability is the dominant factor for SN1; steric hindrance is dominant for SN2. |
Table 2: Relative SN2 Reaction Rates of Various Alkyl Bromides
| Alkyl Bromide | Substrate Type | Relative Rate |
| Methyl bromide | Methyl | 30 |
| Ethyl bromide | Primary | 1 |
| Propyl bromide | Primary | 0.4 |
| Neopentyl bromide | Primary (Hindered) | ~0.00001 |
| Isopropyl bromide | Secondary | 0.025 |
| tert-Butyl bromide | Tertiary | ~0 |
Data illustrates the dramatic effect of steric hindrance on the SN2 rate for neopentyl systems.[1][3]
Table 3: Relative SN1 Solvolysis Rates of Various Alkyl Halides
| Alkyl Halide | Substrate Type | Relative Rate |
| Ethyl chloride | Primary | ~0 |
| Isopropyl chloride | Secondary | 1 |
| tert-Butyl chloride | Tertiary | ~106 |
Data illustrates the profound impact of carbocation stability on the SN1 rate.[6]
Diagrams of Mechanisms and Workflows
The following diagrams illustrate the favored SN1 pathway, the disfavored SN2 pathway, a logical comparison of the two mechanisms, and a typical experimental workflow.
Caption: Favored SN1 pathway via a stable tertiary carbocation.
Caption: Disfavored SN2 pathway due to severe steric hindrance.
Caption: Logical comparison of factors favoring SN1 vs. SN2.
Caption: Experimental workflow for a kinetic solvolysis study.
Experimental Protocols
To quantitatively assess the reactivity of this compound, a solvolysis kinetics experiment can be performed. This protocol is designed to measure the rate of the SN1 reaction.
Objective: To determine the first-order rate constant for the solvolysis of this compound.
Materials:
-
This compound
-
Solvent: 80:20 (v/v) ethanol/water mixture
-
Titrant: Standardized 0.02 M Sodium Hydroxide (NaOH) solution
-
Indicator: Bromothymol blue
-
Thermostatted water bath
-
Burette, pipettes, conical flasks, stopwatch
Methodology:
-
Solution Preparation:
-
Prepare a 0.1 M solution of this compound in the 80:20 ethanol/water solvent.
-
Prepare a separate flask of the 80:20 ethanol/water solvent containing a few drops of bromothymol blue indicator.
-
-
Reaction Initiation:
-
Place both the substrate solution and the solvent/indicator mixture into a thermostatted water bath set to a constant temperature (e.g., 25°C) and allow them to equilibrate for 15-20 minutes.
-
To start the reaction, quickly pipette a known volume (e.g., 5.0 mL) of the substrate solution into a reaction flask containing a larger known volume (e.g., 50 mL) of the equilibrated solvent/indicator mixture. Start the stopwatch immediately. The solvolysis reaction will produce hydrochloric acid (HCl), causing the indicator to change color.
-
-
Kinetic Monitoring (Titration Method):
-
As the reaction proceeds, the generated HCl will acidify the solution.
-
Periodically, titrate the reaction mixture with the standardized NaOH solution to neutralize the acid and return the indicator to its endpoint color. Record the volume of NaOH added and the time.
-
Alternatively, take aliquots (e.g., 5.0 mL) of the reaction mixture at set time intervals, quench them in a flask of cold acetone to stop the reaction, and then titrate the quenched aliquot with NaOH.
-
-
Data Analysis:
-
The amount of NaOH used at time t is proportional to the concentration of product formed, which in turn corresponds to the amount of substrate that has reacted.
-
The concentration of the remaining alkyl halide at time t, [Rx]t, can be calculated from the initial concentration [Rx]0 and the concentration that has reacted.
-
For a first-order reaction, a plot of ln([Rx]t) versus time will yield a straight line with a slope equal to -k, where k is the first-order rate constant.
-
-
Product Identification:
References
- 1. benchchem.com [benchchem.com]
- 2. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. quora.com [quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. chemist.sg [chemist.sg]
- 9. savemyexams.com [savemyexams.com]
- 10. smart.dhgate.com [smart.dhgate.com]
- 11. brainly.com [brainly.com]
- 12. Video: Leaving Groups [jove.com]
- 13. homework.study.com [homework.study.com]
A Comparative Guide to Alternative Reagents for 1-Bromo-2-chloro-2-methylpropane in Alkylation Reactions
For researchers, scientists, and drug development professionals, the strategic selection of alkylating agents is paramount for the efficient synthesis of complex molecules. 1-Bromo-2-chloro-2-methylpropane serves as a source for the sterically demanding tert-butyl group, a common moiety in pharmaceuticals and functional materials.[1][2] The tert-butyl group can enhance stability, modulate biological activity, and improve pharmacokinetic properties.[1] However, exploring alternative reagents can offer significant advantages in terms of reactivity, cost-effectiveness, safety, and reaction conditions.
This guide provides an objective comparison of common alternatives to this compound for tert-butylation reactions, with a focus on Friedel-Crafts alkylation, supported by experimental principles.
Overview of Alternatives and Their Performance
The primary function of this compound in alkylation is to generate a tert-butyl carbocation or a related electrophilic species. Several alternative reagents can achieve the same transformation, each with a unique profile of reactivity and application. The most common alternatives include tert-butyl halides, tert-butanol, isobutene, and di-tert-butyl dicarbonate (B1257347).
Key Alternatives to this compound:
-
tert-Butyl Chloride: A widely used, cost-effective alternative for Friedel-Crafts alkylation. It readily forms a tert-butyl carbocation in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[3][4]
-
tert-Butanol: A less hazardous and often cheaper option. It requires a strong Brønsted acid (e.g., sulfuric acid) or a Lewis acid to generate the tert-butyl cation via dehydration.[5] This method is particularly useful for acid-stable substrates.
-
Isobutene: A gaseous reagent that provides a direct and atom-economical route to the tert-butyl cation upon protonation with a strong acid.[4] Its use is common in industrial-scale synthesis.
-
Di-tert-butyl dicarbonate (Boc)₂O: While primarily known as a protecting group for amines, (Boc)₂O can also serve as a tert-butyl source for the formation of tert-butyl esters under specific conditions, sometimes offering a milder, base-free alternative.[6][7]
-
Methyl tert-butyl ether (MTBE): Can act as a tert-butylating agent for phenols in the presence of solid acid catalysts, offering advantages in catalyst recyclability.[8]
Data Presentation: Comparison of tert-Butylation Reagents
The following table summarizes the performance and general reaction conditions for the key alternatives in typical alkylation reactions, such as the tert-butylation of an aromatic substrate.
| Reagent | Typical Catalyst | Solvent | Temperature (°C) | Typical Yield | Key Advantages | Key Disadvantages |
| This compound | Lewis Acid (e.g., AlCl₃) | Benzene, CS₂ | 0 - 25 | Good | Specific applications may leverage differential halogen reactivity. | Less common, potentially more expensive. |
| tert-Butyl Chloride | Lewis Acid (e.g., AlCl₃, FeCl₃) | Benzene, Dichloromethane (B109758) | 0 - 25 | Good to Excellent | Highly reactive, widely available, cost-effective.[3] | Generates corrosive HCl gas[3]; catalyst can be difficult to handle. |
| tert-Butanol | Brønsted Acid (e.g., H₂SO₄) | Acetic Acid, Substrate | 25 - 80 | Good | Inexpensive, lower hazard than alkyl halides.[5] | Requires strong acid; not suitable for acid-sensitive substrates. |
| Isobutene | Brønsted Acid (e.g., H₂SO₄, HF) | Substrate, Hydrocarbon | 0 - 50 | Very Good | High atom economy, inexpensive gas.[4] | Requires handling of a flammable gas; strong acid catalyst needed. |
| (Boc)₂O | Acid or Base Catalyst | Aprotic Solvents | 25 - 60 | Good | Mild conditions, useful for ester synthesis.[7] | Primarily for O-alkylation; higher reagent cost. |
| MTBE | Solid Acid (e.g., Zeolites) | Substrate, Cyclohexane | 80 - 180 | Moderate to Good | Recyclable catalyst, suitable for continuous flow.[8] | Requires higher temperatures; lower reactivity than halides.[8] |
Mandatory Visualizations
The following diagrams illustrate the general reaction pathway for Friedel-Crafts alkylation and a standard workflow for comparing the efficacy of different alkylating agents.
Caption: General mechanism of Friedel-Crafts alkylation.
Caption: Experimental workflow for comparing alkylating reagents.
Experimental Protocols
This section provides a representative protocol for the Friedel-Crafts alkylation of a simple aromatic compound using tert-butyl chloride, a common alternative.
Objective: To synthesize p-di-tert-butylbenzene via Friedel-Crafts alkylation.
Materials:
-
t-Butylbenzene (0.5 mL)
-
t-Butyl chloride (1.0 mL)
-
Anhydrous aluminum chloride (AlCl₃) (approx. 50 mg)
-
5 mL conical vial with spin vane
-
Ice bath
-
Stirring plate
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, add t-butylbenzene (0.5 mL) and t-butyl chloride (1.0 mL) to a 5 mL conical vial containing a magnetic spin vane.[3]
-
Cooling: Cool the vial in an ice bath placed on a stirring plate and begin stirring.[3]
-
Catalyst Addition: Carefully add a small amount (approximately 50 mg) of anhydrous aluminum chloride to the cooled, stirring mixture. The reaction will begin to evolve HCl gas.[3]
-
Reaction: Allow the reaction to stir in the ice bath for 15-20 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.
-
Quenching: After the reaction period, slowly add 2 mL of cold water to the vial to quench the reaction and decompose the aluminum chloride catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Add 5 mL of dichloromethane and extract the organic layer.
-
Washing: Wash the organic layer with 5 mL of saturated sodium bicarbonate solution, followed by 5 mL of brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate. Decant the dried solution and remove the solvent using a rotary evaporator.
-
Analysis: Analyze the resulting crude product by NMR and GC-MS to determine the yield and purity of p-di-tert-butylbenzene.
Safety and Handling Considerations
Alkylating agents are a class of hazardous chemicals that require careful handling to minimize risk.[9][10]
-
Flammability: Reagents like 1-Bromo-2-methylpropane (structurally similar to the title compound) and tert-butyl chloride are flammable liquids and should be kept away from ignition sources.[11][12]
-
Corrosivity and Irritation: Many alkylating agents and the byproducts of their reactions (e.g., HCl) are corrosive and can cause severe skin and eye irritation.[12][13] Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][13]
-
Catalyst Handling: Lewis acids like anhydrous aluminum chloride are water-sensitive and react violently with moisture. They should be handled in a dry environment.
-
Waste Disposal: Dispose of all chemical waste according to institutional and regulatory guidelines. Quench reactive reagents and catalysts before disposal.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C4H8BrCl | CID 82760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cerritos.edu [cerritos.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 6. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 7. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. CN101973858A - Method for synthesizing tert-butylated hydroxyanisole through solid-liquid-phase reaction - Google Patents [patents.google.com]
- 9. 12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know [int.livhospital.com]
- 10. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. nj.gov [nj.gov]
- 12. echemi.com [echemi.com]
- 13. lobachemie.com [lobachemie.com]
A Comparative Analysis of 1-Bromo-2-chloro-2-methylpropane and 1,2-dibromo-2-methylpropane for the Modern Research Laboratory
For Immediate Release: This guide provides a comprehensive, data-driven comparison of 1-Bromo-2-chloro-2-methylpropane and 1,2-dibromo-2-methylpropane (B1593978), two structurally related halogenated alkanes. Tailored for researchers, scientists, and professionals in drug development, this document furnishes a detailed examination of their physicochemical properties, spectroscopic signatures, and chemical reactivity, supported by experimental data and established chemical principles.
Introduction
This compound and 1,2-dibromo-2-methylpropane are halogenated derivatives of neopentane. Their utility in organic synthesis stems from the presence of reactive carbon-halogen bonds, making them valuable precursors for the introduction of the 2,2-dimethylpropyl moiety into molecular frameworks. Despite their structural similarities, the difference in the halogen substituent at the 2-position—chlorine versus bromine—imparts distinct characteristics that influence their behavior in chemical reactions. This guide aims to provide a clear, comparative overview to aid in the selection of the appropriate reagent for specific synthetic applications.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of these compounds are fundamental to their handling, characterization, and application in a laboratory setting. A summary of these key characteristics is presented below.
| Property | This compound | 1,2-dibromo-2-methylpropane |
| Molecular Formula | C4H8BrCl[1] | C4H8Br2[2] |
| Molecular Weight | 171.46 g/mol [1] | 215.91 g/mol [2] |
| Boiling Point | 79-82 °C @ 90 Torr | 148-150 °C @ 763 mmHg |
| Density | 1.438 g/cm³ | 1.75 g/mL at 25 °C |
| Refractive Index | 1.467 | 1.5093 (n20/D) |
| Appearance | Not specified, likely a liquid | Clear colorless liquid[2] |
Spectroscopic Data Analysis
Spectroscopic analysis is crucial for the identification and purity assessment of these compounds. Below is a comparative summary of their expected spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | This compound (Predicted) | 1,2-dibromo-2-methylpropane |
| ¹H NMR | Two singlets are expected: one for the two equivalent protons of the CH₂Br group and one for the six equivalent protons of the two CH₃ groups. The CH₂Br signal would be downfield due to the deshielding effect of the bromine atom. | Two singlets are observed: one for the -CH₂Br protons and one for the two equivalent -CH₃ groups.[3][4] |
| ¹³C NMR | Three distinct signals are anticipated: one for the quaternary carbon, one for the CH₂Br carbon, and one for the two equivalent CH₃ carbons. | Three distinct signals are expected: one for the quaternary carbon, one for the CH₂Br carbon, and one for the two equivalent CH₃ carbons. |
Infrared (IR) Spectroscopy
| Compound | Key IR Absorptions |
| This compound | Expected to show characteristic C-H stretching and bending vibrations for the alkyl groups. The C-Br and C-Cl stretching vibrations will appear in the fingerprint region. |
Mass Spectrometry (MS)
| Compound | Expected Fragmentation Patterns |
| This compound | The mass spectrum will exhibit a complex isotopic pattern for the molecular ion due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. Fragmentation will likely involve the loss of halogen atoms and methyl groups. |
Reactivity and Mechanistic Considerations
The reactivity of both compounds is dominated by the presence of the carbon-halogen bonds, making them susceptible to nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions
Both this compound and 1,2-dibromo-2-methylpropane are neopentyl-type halides. The carbon bearing the primary halogen is adjacent to a quaternary carbon, which creates significant steric hindrance.[5][6] This steric bulk severely impedes the backside attack required for an SN2 mechanism, rendering these compounds largely unreactive under SN2 conditions.[5][6][7]
SN1 reactions are possible, particularly for the tertiary halogen in 1,2-dibromo-2-methylpropane, as this would proceed through a relatively stable tertiary carbocation. For this compound, an SN1 reaction at the primary carbon is unlikely due to the instability of the resulting primary carbocation.
Elimination Reactions
Elimination reactions (E1 and E2) are also influenced by the structure of these substrates. E2 reactions, which are concerted, can be hindered by the steric bulk around the primary halogen. However, with a strong, sterically hindered base, elimination to form 2-methyl-1-propene derivatives is a possible pathway.[8]
The E1 mechanism is more plausible for the tertiary bromide of 1,2-dibromo-2-methylpropane, as it involves the formation of a carbocation intermediate.[9] Following Zaitsev's rule, the major elimination product would be the more substituted alkene.[10][11]
Leaving Group Ability
In reactions where the halogen acts as a leaving group, bromide is generally a better leaving group than chloride.[12] This is because the bromide ion is a weaker base than the chloride ion. Consequently, for reactions where the cleavage of the carbon-halogen bond is the rate-determining step (e.g., SN1 and E1 reactions), the compound with the bromine at the reactive center would be expected to react faster, all other factors being equal.
Experimental Protocols
General Protocol for the Synthesis of 1,2-dihalo-2-methylpropanes from Isobutylene (B52900)
This protocol outlines a general approach for the addition of halogens to isobutylene, which is a common precursor.
Materials:
-
Isobutylene (2-methylpropene)
-
Halogenating agent (e.g., Br₂, Cl₂, or a mixed halogen source)
-
Inert solvent (e.g., dichloromethane, carbon tetrachloride)
-
Apparatus for gas handling (if starting with gaseous isobutylene)
-
Reaction vessel with stirring and temperature control
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve the halogenating agent in an inert solvent in a reaction vessel equipped with a stirrer and cooled in an ice bath.
-
Addition of Isobutylene: Slowly bubble isobutylene gas through the solution or add liquid isobutylene dropwise. Maintain the temperature of the reaction mixture to control the exothermicity of the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by observing the disappearance of the halogen color. Thin-layer chromatography (TLC) or gas chromatography (GC) can also be used.
-
Work-up: Once the reaction is complete, wash the reaction mixture with a solution of sodium thiosulfate (B1220275) to remove any unreacted halogen, followed by a wash with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation to obtain the desired 1,2-dihalo-2-methylpropane.
Conclusion
This compound and 1,2-dibromo-2-methylpropane, while structurally similar, exhibit key differences in their physicochemical properties and reactivity. The presence of two bromine atoms in 1,2-dibromo-2-methylpropane results in a higher molecular weight, boiling point, and density compared to its chloro-bromo counterpart.
From a reactivity standpoint, the neopentyl-like structure of both compounds significantly hinders SN2 reactions due to steric hindrance. The tertiary bromide in 1,2-dibromo-2-methylpropane makes it a more likely candidate for SN1 and E1 reactions, proceeding through a stable tertiary carbocation. The choice between these two reagents will ultimately depend on the specific requirements of the synthetic transformation, including the desired reaction pathway and the nature of the nucleophile or base employed. This guide provides the foundational data and theoretical framework to inform such decisions in a research and development setting.
References
- 1. This compound | C4H8BrCl | CID 82760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 1,2-DIBROMO-2-METHYLPROPANE(594-34-3) 1H NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Analytical Methods for the Quantification of 1-Bromo-2-chloro-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of 1-Bromo-2-chloro-2-methylpropane. The selection of a suitable analytical technique is critical for ensuring data integrity in research, development, and quality control processes. This document outlines the performance of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for this purpose, supported by typical validation data and detailed experimental protocols.
Data Presentation: A Comparative Analysis of Analytical Techniques
The performance of an analytical method is best understood through a direct comparison of its key validation parameters. The following tables summarize the typical performance characteristics of GC and HPLC for the analysis of short-chain halogenated alkanes, which can be considered representative for the analysis of this compound.
Table 1: Performance Comparison of GC and HPLC Methods
| Validation Parameter | Gas Chromatography (GC-FID/ECD) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | > 0.999[1][2] | ≥ 0.999[3][4] |
| Accuracy (% Recovery) | 80 - 120%[5] | 95 - 105% |
| Precision (% RSD) | Intra-day: < 5% Inter-day: < 10% | Intra-day: ≤ 6.28% Inter-day: ≤ 5.21%[3][4] |
| Limit of Detection (LOD) | 0.01 - 1 µg/mL | ~0.04 µg/mL[3][4] |
| Limit of Quantification (LOQ) | 0.05 - 3 µg/mL[6] | ~0.12 µg/mL[3][4] |
| Typical Run Time | 10 - 20 minutes | 15 - 25 minutes |
| Selectivity | High | High |
| Sample Throughput | High | High |
Table 2: Typical Acceptance Criteria for Method Validation
| Parameter | Acceptance Criterion |
| Linearity (Correlation Coefficient, R²) | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (Repeatability, %RSD) | ≤ 2% |
| Intermediate Precision (%RSD) | ≤ 3% |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |
| Specificity | No interference from blank and placebo at the analyte's retention time. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving validated analytical methods. Below are representative methodologies for the analysis of this compound using GC and HPLC.
Gas Chromatography (GC) with Flame Ionization Detector (FID)
This method is suitable for the quantification of volatile halogenated hydrocarbons like this compound.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
-
Autosampler
-
Data acquisition and processing software
Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp to 150 °C at 10 °C/min
-
Ramp to 250 °C at 20 °C/min, hold for 2 minutes
-
-
Detector Temperature: 280 °C
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or hexane) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Prepare sample solutions by accurately weighing the sample and dissolving it in the chosen solvent to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is an alternative for the quantification of this compound, particularly if the compound exhibits sufficient UV absorbance.
Instrumentation:
-
HPLC system with a UV-Vis Detector
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size, or equivalent C18 column
-
Autosampler
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Prepare sample solutions by accurately weighing the sample and dissolving it in the mobile phase to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Mandatory Visualizations
The following diagrams illustrate key concepts in the validation of analytical methods.
Caption: General Workflow of Analytical Method Validation.
Caption: Logical Relationships of Validation Parameters.
References
- 1. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture [scielo.org.co]
- 2. Optimized Method for Determination 57 Volatile Organic Compounds in Nitrogen Using GC × GC-FID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.ru [2024.sci-hub.ru]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Identifying Impurities in 1-Bromo-2-chloro-2-methylpropane using Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the identification of potential impurities in 1-Bromo-2-chloro-2-methylpropane. The objective is to offer a practical resource for researchers and professionals involved in the synthesis, purification, and analysis of this compound, particularly within the pharmaceutical and chemical industries. By presenting experimental data and detailed protocols, this guide aims to facilitate the accurate identification and quantification of impurities, ensuring the quality and safety of the final product.
Introduction
This compound is a halogenated organic compound with potential applications in organic synthesis and drug development. As with any chemical synthesis, the final product is susceptible to the presence of impurities, which can arise from starting materials, side reactions, or degradation. The identification and control of these impurities are critical to ensure the efficacy, safety, and regulatory compliance of any resulting products. This guide focuses on the application of three key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—for the unambiguous identification of common impurities.
Potential Impurities in this compound
The synthesis of this compound often proceeds via the halogenation of isobutane (B21531) or its derivatives. For instance, a plausible synthetic route involves the free-radical chlorination of isobutane to form 2-chloro-2-methylpropane, followed by a subsequent bromination step.[1] This process can lead to the formation of several potential impurities, including:
-
Unreacted starting materials: Isobutane, 2-chloro-2-methylpropane
-
Isomeric byproducts: 1-bromo-2-methylpropane (B43306), 2-bromo-2-methylpropane, and other positional isomers of brominated and chlorinated propanes.
-
Over-halogenated products: Dichloro- or dibromo- substituted propanes.
-
Elimination products: Isobutylene.
This guide will focus on the spectroscopic differentiation of this compound from its most probable impurities: 2-chloro-2-methylpropane, 1-bromo-2-methylpropane, and 2-bromo-2-methylpropane.
Spectroscopic Comparison of this compound and Potential Impurities
The following tables summarize the expected and experimentally observed spectroscopic data for this compound and its key potential impurities.
¹H NMR Spectroscopy Data
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
| Compound | Chemical Shift (δ) and Multiplicity |
| This compound | ~3.8 (s, 2H, -CH₂Br), ~1.8 (s, 6H, 2 x -CH₃) |
| 2-chloro-2-methylpropane[1] | ~1.6 (s, 9H) |
| 1-bromo-2-methylpropane[2] | ~3.2 (d, 2H), ~2.0 (m, 1H), ~1.0 (d, 6H) |
| 2-bromo-2-methylpropane[3] | ~1.8 (s, 9H) |
¹³C NMR Spectroscopy Data
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
| Compound | Chemical Shift (δ) |
| This compound | ~70 (-C(Cl)-), ~50 (-CH₂Br), ~30 (2 x -CH₃) |
| 2-chloro-2-methylpropane | ~65 (-C(Cl)-), ~33 (3 x -CH₃) |
| 1-bromo-2-methylpropane[4] | ~45 (-CH₂Br), ~31 (-CH-), ~22 (2 x -CH₃) |
| 2-bromo-2-methylpropane[5] | ~63 (-C(Br)-), ~36 (3 x -CH₃) |
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | ~2980-2850 (C-H stretch), ~1470-1365 (C-H bend), ~750-650 (C-Cl stretch), ~650-550 (C-Br stretch) |
| 2-chloro-2-methylpropane | ~2980-2860 (C-H stretch), ~1370, ~1230, ~780 (C-Cl stretch) |
| 1-bromo-2-methylpropane[4] | ~2960-2850 (C-H stretch), ~1470-1370 (C-H bend), ~650-550 (C-Br stretch) |
| 2-bromo-2-methylpropane | ~2980-2860 (C-H stretch), ~1370, ~1220, ~690-550 (C-Br stretch) |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition. The presence of bromine and chlorine atoms gives a characteristic isotopic pattern.
| Compound | Molecular Ion (M⁺) m/z and Key Fragments |
| This compound | M⁺ peaks at m/z 170, 172, 174 (due to ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes). Key fragments: [M-Br]⁺, [M-Cl]⁺, [C₄H₈Cl]⁺, [C₄H₈Br]⁺, [C₄H₉]⁺ (m/z 57) |
| 2-chloro-2-methylpropane | M⁺ peaks at m/z 92 and 94 (3:1 ratio). Key fragment: [C₄H₉]⁺ (m/z 57, base peak) |
| 1-bromo-2-methylpropane[1] | M⁺ peaks at m/z 136 and 138 (1:1 ratio). Key fragments: [M-Br]⁺ (m/z 57), [C₃H₆Br]⁺ |
| 2-bromo-2-methylpropane[6] | M⁺ peaks at m/z 136 and 138 (1:1 ratio). Key fragment: [C₄H₉]⁺ (m/z 57, base peak) |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a clean 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (typically 0-10 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence and acquire a larger number of scans due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (for liquid samples):
-
Place a small drop of the neat liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top to create a thin liquid film.
-
-
Instrument Setup:
-
Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Record a background spectrum of the empty sample compartment to subtract atmospheric contributions (H₂O, CO₂).
-
-
Data Acquisition:
-
Place the sample holder with the salt plates into the spectrometer's sample compartment.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and compare them with known values for haloalkanes.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
For volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.
-
Inject a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) into the GC inlet.
-
-
Gas Chromatography (GC) Separation:
-
Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the components of the sample mixture.
-
Employ a temperature program that allows for the elution of the target compound and its potential impurities.
-
-
Mass Spectrometry (MS) Analysis:
-
The eluent from the GC column is directed into the ion source of the mass spectrometer.
-
Electron Ionization (EI) is a common ionization technique for this type of compound.
-
The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio.
-
The detector records the abundance of each ion.
-
-
Data Analysis:
-
Analyze the mass spectrum of each GC peak.
-
Identify the molecular ion peak and its characteristic isotopic pattern to confirm the presence of chlorine and bromine.
-
Examine the fragmentation pattern to further confirm the structure of the compound and its impurities.
-
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for identifying impurities in this compound using the described spectroscopic techniques.
Caption: Workflow for the identification of impurities in this compound.
Conclusion
The combination of NMR spectroscopy, IR spectroscopy, and Mass Spectrometry provides a powerful and complementary approach for the comprehensive analysis of this compound and its potential impurities. ¹H and ¹³C NMR offer detailed structural information, IR spectroscopy allows for the rapid identification of key functional groups, and Mass Spectrometry provides definitive molecular weight and elemental composition data. By following the detailed experimental protocols and utilizing the comparative spectroscopic data presented in this guide, researchers can confidently identify and quantify impurities, ensuring the integrity and quality of their chemical products.
References
- 1. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. eng.uc.edu [eng.uc.edu]
- 6. research.reading.ac.uk [research.reading.ac.uk]
Comparative Guide to the Kinetic Studies of Nucleophilic Substitution with 1-Bromo-2-chloro-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic behavior of 1-bromo-2-chloro-2-methylpropane in nucleophilic substitution reactions. Due to the limited availability of direct experimental data for this specific substrate, this analysis leverages data from structurally similar compounds, particularly neopentyl bromide and other sterically hindered haloalkanes, to provide a robust predictive comparison with other primary, secondary, and tertiary alkyl halides.
Executive Summary
This compound is a primary alkyl bromide that exhibits unique reactivity due to significant steric hindrance at the β-carbon and the electronic influence of a chlorine atom at the same position. This structure drastically influences the kinetics and mechanisms of nucleophilic substitution reactions.
-
SN2 Reactions: Due to the bulky tert-butyl group, the backside attack required for an SN2 mechanism is severely hindered. Consequently, this compound is expected to be extremely unreactive under SN2 conditions, with reaction rates that are several orders of magnitude lower than those of unhindered primary alkyl bromides.
-
SN1 Reactions: While primary carbocations are generally unstable, the potential for a 1,2-hydride or methyl shift to form a more stable tertiary carbocation could allow for an SN1-type mechanism, particularly under solvolytic conditions. The presence of the α-chloro substituent can have a dual electronic effect: a destabilizing inductive electron withdrawal (-I) and a potentially stabilizing resonance effect (+M) on the carbocation intermediate. The overall effect on the rate of a potential SN1 reaction is a subject of nuanced consideration.
Quantitative Data Comparison
The following table summarizes the expected relative rates and provides quantitative data for the nucleophilic substitution of various alkyl bromides, offering a framework for predicting the reactivity of this compound.
| Substrate | Type | Predicted Mechanism(s) | Relative SN2 Rate (vs. Ethyl Bromide) | Relative SN1 (Solvolysis) Rate (vs. tert-Butyl Bromide) |
| This compound | Primary (Sterically Hindered) | Extremely Slow SN2, Possible Slow SN1 with Rearrangement | < 10-5 | Data not available; expected to be very slow |
| Neopentyl Bromide (1-Bromo-2,2-dimethylpropane) | Primary (Sterically Hindered) | Extremely Slow SN2, Slow SN1 with Rearrangement | ~10-5[1] | Very Slow |
| Ethyl Bromide | Primary | SN2 | 1 | Negligible |
| Isopropyl Bromide | Secondary | SN2 / SN1 | 0.02 | 1 |
| tert-Butyl Bromide | Tertiary | SN1 | Negligible | 1.2 x 106 |
Reaction Mechanisms and Steric Effects
The profound impact of steric hindrance on the reactivity of this compound is best understood by comparing the transition states of the SN1 and SN2 pathways.
Experimental Protocols
Kinetic Analysis of Solvolysis (A Potential SN1 Pathway)
Given the expected slow reaction rates, monitoring the solvolysis of this compound requires a patient and precise approach. The following protocol is adapted for slow reactions and can be used to determine the first-order rate constant.
Objective: To measure the rate of acid production during the solvolysis of this compound in an aqueous ethanol (B145695) solvent.
Materials:
-
This compound
-
Ethanol (absolute)
-
Distilled water
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.02 M)
-
Phenolphthalein (B1677637) or other suitable pH indicator
-
Constant temperature water bath
-
Burette, pipettes, and volumetric flasks
Procedure:
-
Solvent Preparation: Prepare a suitable aqueous ethanol solvent mixture (e.g., 80% ethanol/20% water v/v).
-
Reaction Setup: In a sealed reaction vessel submerged in the constant temperature water bath, add a known volume of the solvent mixture.
-
Initiation: Add a precise amount of this compound to the solvent to initiate the reaction. Start a timer immediately.
-
Titration: At regular, extended time intervals (e.g., every few hours or even days, depending on the reaction rate), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by cooling it in an ice bath.
-
Titrate the withdrawn aliquot with the standardized NaOH solution using phenolphthalein as an indicator to determine the concentration of HBr produced.
-
Data Analysis: Plot the concentration of HBr versus time. The initial rate can be determined from the slope of this line. For a first-order reaction, a plot of ln([R-Br]₀/[R-Br]t) versus time will yield a straight line with a slope equal to the rate constant, k.
Comparative Analysis with Alternative Substrates
The choice of an alkyl halide substrate has a profound impact on the rate and mechanism of nucleophilic substitution.
-
Primary Alkyl Halides (e.g., Ethyl Bromide): These substrates are ideal for SN2 reactions due to minimal steric hindrance. They are generally unreactive under SN1 conditions because the formation of a primary carbocation is highly unfavorable.
-
Secondary Alkyl Halides (e.g., Isopropyl Bromide): These substrates are at the mechanistic borderline. They can undergo both SN1 and SN2 reactions, and the predominant pathway is highly dependent on the reaction conditions (nucleophile strength, solvent polarity, and temperature).
-
Tertiary Alkyl Halides (e.g., tert-Butyl Bromide): Due to significant steric hindrance and the ability to form a stable tertiary carbocation, these substrates react exclusively through the SN1 mechanism. SN2 reactions are not observed.
-
Neopentyl Bromide: As a close structural analog to this compound, it serves as an excellent comparative model. It is exceptionally unreactive in SN2 reactions due to the steric bulk of the adjacent quaternary carbon.[1] Solvolysis via an SN1 pathway is slow and typically involves rearrangement of the initially formed unstable primary carbocation.
Conclusion
The unique structure of this compound, a primary halide with a highly substituted β-carbon, renders it an intriguing substrate for kinetic studies of nucleophilic substitution. It is predicted to be extremely unreactive in SN2 reactions due to profound steric hindrance. While an SN1 pathway is possible, it is expected to be slow and likely proceed with carbocation rearrangement. The electronic influence of the α-chloro substituent presents an additional layer of complexity, with competing inductive and resonance effects that could modulate the stability of any potential carbocation intermediate. Further experimental investigation is required to fully elucidate the kinetic profile of this compound.
References
Safety Operating Guide
Proper Disposal of 1-Bromo-2-chloro-2-methylpropane: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1-Bromo-2-chloro-2-methylpropane, a halogenated organic compound, is critical to ensure laboratory safety and environmental protection. This guide provides a step-by-step operational plan for its disposal, in line with standard laboratory safety and chemical handling procedures.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is foundational to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C4H8BrCl |
| Molecular Weight | 171.46 g/mol [1] |
| Appearance | Colorless liquid |
| Boiling Point | Not explicitly available |
| Density | Not explicitly available |
| Flash Point | Not explicitly available (classified as a flammable liquid) |
Disposal Plan: A Step-by-Step Protocol
The disposal of this compound should be managed as a hazardous waste stream, specifically as a halogenated organic waste. Direct release to the environment, including drains, is strictly prohibited. The primary disposal method for halogenated organic compounds is incineration by a licensed hazardous waste disposal facility.
I. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
-
Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Ignition Sources: Keep away from open flames, sparks, and hot surfaces as the compound is flammable.
II. Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for halogenated organic solvents.[2][3] This container should be made of a compatible material (e.g., polyethylene).
-
Labeling: The container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Solvents," and the full chemical name: "this compound." All constituents and their approximate concentrations should be listed.
-
Segregation: Do not mix this compound with non-halogenated organic waste, as this can significantly increase disposal costs and complexity.[4] It should also be kept separate from acidic or alkaline waste streams, heavy metals, and other reactive wastes.[4][5]
-
Container Management: Keep the waste container securely closed when not in use to prevent the release of vapors. Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated.
III. Spill Management:
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully collect the absorbed material and contaminated items into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
IV. Final Disposal:
-
Contact EHS: When the waste container is nearly full, contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company for the transportation and incineration of the halogenated organic waste in accordance with all local, state, and federal regulations.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal.
References
Personal protective equipment for handling 1-Bromo-2-chloro-2-methylpropane
This guide provides critical safety and logistical information for the handling and disposal of 1-Bromo-2-chloro-2-methylpropane, tailored for research, scientific, and drug development professionals. Following these procedures is essential for ensuring a safe laboratory environment.
Chemical Identifier:
| Compound Name | CAS Number | Molecular Formula |
| This compound | 10601-61-3 | C4H8BrCl |
Hazard Identification and Classification
This compound is a flammable liquid and vapor that causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2]
GHS Hazard Statements:
-
H225: Highly flammable liquid and vapour.[1]
-
H226: Flammable liquid and vapor.[2]
-
H335: May cause respiratory irritation.[1]
Signal Word: Danger[1] or Warning[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the required PPE for handling this chemical.
| Protection Type | Specific Equipment | Standard/Specification | Purpose |
| Eye and Face | Tightly fitting safety goggles with side-shields or a face shield.[1][3] | EN 166 (EU) or NIOSH (US) | Protects against splashes and vapors.[3][4] |
| Hand Protection | Protective gloves (e.g., Silver Shield, Neoprene).[3][5] | Prevents skin contact.[3] | |
| Body Protection | Fire/flame resistant and impervious clothing, such as Tychem coveralls.[1][5] A lab coat is the minimum requirement. | Protects skin from splashes and contamination.[3] | |
| Respiratory | Use only in a well-ventilated area or outdoors.[1] If exposure limits are exceeded, use a full-face respirator.[1] | NIOSH/MSHA or EN 149 approved | Prevents inhalation of vapors.[4] Improper use of respirators is dangerous.[3] |
Handling and Storage Protocols
Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood.[3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][4]
-
Ground and bond containers during transfer to prevent static discharge.[1][4]
-
Avoid breathing vapors and contact with skin and eyes.[4]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2]
-
Keep away from heat and sources of ignition.[2]
-
Store locked up.[1]
-
Incompatible materials include strong oxidizing agents and strong bases.[4]
Emergency Procedures and Disposal
Spill Response:
-
Evacuate: Remove all non-essential personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent the spill from spreading or entering drains.
-
Absorb: Use an inert absorbent material like activated charcoal, clay, or sand.[3][6]
-
Collect: Place the absorbed material into a suitable, labeled container for disposal.[4]
-
Clean: Ventilate and wash the area after clean-up is complete.[3]
First Aid Measures:
-
If on Skin (or hair): Immediately remove all contaminated clothing. Rinse skin with plenty of water or shower.[1] If skin irritation occurs, get medical help.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6][7] If eye irritation persists, get medical advice.[4]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[1] Get medical help if you feel unwell.[1]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.[6] Seek medical advice if you feel unwell.[6]
Disposal:
-
This chemical may need to be disposed of as hazardous waste.[3]
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.[1]
-
Contact your institution's environmental health and safety department or a licensed professional waste disposal service.[3]
Operational Workflow
The following diagram outlines the standard operating procedure for handling this compound safely.
Caption: Workflow for handling this compound.
References
- 1. echemi.com [echemi.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. nj.gov [nj.gov]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 6. lobachemie.com [lobachemie.com]
- 7. 1-Bromo-2-methylpropane - Safety Data Sheet [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
